GSK2245035 maleate
Description
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Properties
CAS No. |
1325212-97-2 |
|---|---|
Molecular Formula |
C24H38N6O6 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H34N6O2.C4H4O4/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25;5-3(6)1-2-4(7)8/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChI Key |
MWVXFHFYGZBEBN-DASCVMRKSA-N |
Isomeric SMILES |
CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
GSK2245035: A Selective TLR7 Agonist for Immune Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, TLR7 recognizes single-stranded RNA viruses and synthetic ligands, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This targeted activation of the innate immune system makes TLR7 an attractive target for therapeutic intervention in a variety of diseases, including allergic conditions, infectious diseases, and oncology. GSK2245035 was developed as an intranasal formulation to modulate the immune response in the airways, with a primary focus on treating allergic rhinitis and asthma by rebalancing the T-helper 2 (Th2) dominant inflammation characteristic of these conditions.[2][3][4] This document provides a comprehensive technical overview of GSK2245035, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
GSK2245035 selectively binds to and activates TLR7 within the endosomal compartment of immune cells.[1][2] This binding event initiates the dimerization of TLR7, leading to the recruitment of the adaptor protein MyD88. The formation of this complex triggers a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[5][6] Ultimately, this pathway culminates in the activation of two key transcription factors:
-
Interferon Regulatory Factor 7 (IRF7): Leads to the robust production of type I interferons, particularly IFN-α.[1]
-
Nuclear Factor-kappa B (NF-κB): Induces the expression of various pro-inflammatory cytokines, such as TNF-α.[1][5]
GSK2245035 exhibits a preferential stimulation of the IRF7 pathway, resulting in a high ratio of IFN-α to TNF-α induction.[4][7] This profile is thought to be advantageous for treating allergic diseases, as IFN-α can suppress Th2 cytokine responses (e.g., IL-5 and IL-13) and promote a Th1-polarized immune environment.[4][7]
Signaling Pathway
The following diagram illustrates the TLR7 signaling cascade initiated by GSK2245035.
Caption: TLR7 signaling cascade initiated by GSK2245035.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK2245035 from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Assay System | Cytokine Measured | pEC50 | Reference |
| Human PBMCs | IFN-α | 9.3 | [4] |
| Human PBMCs | TNF-α | 6.5 | [4] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Preclinical In Vivo Pharmacodynamics (Cynomolgus Monkey)
| Dose (Intranasal) | Analyte | Fold Increase (vs. Predose) | Time Point | Reference |
| 3 ng/kg/week | IFN-α | ~14.8 | Not Specified | [7] |
| 30 ng/kg/week | IFN-α | ~14.8 | Not Specified | [7] |
| 3 ng/kg/week | IP-10 | ~40 | Not Specified | [7] |
| 30 ng/kg/week | IP-10 | ~40 | Not Specified | [7] |
IP-10 (Interferon-gamma-inducible protein 10) is a downstream biomarker of IFN activity.
Table 3: Clinical Trial in Allergic Rhinitis (NCT01788813)
| Parameter | Placebo (n=14) | GSK2245035 20 ng (n=14) | GSK2245035 80 ng (n=14) | Reference |
| Dosing Regimen | Intranasal, once weekly for 8 weeks | Intranasal, once weekly for 8 weeks | Intranasal, once weekly for 8 weeks | [4] |
| Incidence of Cytokine Release Syndrome AEs | 28% | 36% | 93% | [8] |
| Most Common AE | Headache (14%) | Headache (28%) | Headache (79%) | [8] |
| IP-10 Induction (Nasal & Serum) | No significant change | Dose-related increase | Dose-related increase | [4] |
AE: Adverse Event
Table 4: Clinical Trial in Allergic Asthma (NCT02833974)
| Parameter | Placebo (n=14) | GSK2245035 20 ng (n=22) | Reference |
| Dosing Regimen | Intranasal, once weekly for 8 weeks | Intranasal, once weekly for 8 weeks | [3][9] |
| Primary Endpoint (Late Asthmatic Response) | Not met | Not met (% attenuation in FEV1 was -4.6% to -10.5%) | [3][9] |
| Incidence of Any Adverse Event | 71% (10/14) | 95% (21/22) | [3][9] |
| Incidence of Treatment-Related AEs | 29% (4/14) | 64% (14/22) | [2] |
| Most Common Treatment-Related AE | Headache (14%) | Headache (27%) | [2] |
| Pharmacokinetics (Plasma) | Not quantifiable | Not quantifiable (LLOQ: 2 pg/mL) | [2] |
FEV1: Forced Expiratory Volume in 1 second; LLOQ: Lower Limit of Quantification
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of GSK2245035. These are standardized protocols and may not reflect the exact internal procedures of GlaxoSmithKline.
Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cytokine Release Assay
Objective: To isolate PBMCs from whole blood and measure cytokine production following stimulation with a TLR7 agonist.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Centrifuge with swinging-bucket rotor
-
96-well cell culture plates
-
GSK2245035 or other TLR7 agonist
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-5, IL-13)
Protocol:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL tube.
-
Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.[7][10]
-
-
Cytokine Release Assay:
-
Adjust the PBMC concentration to 1 x 10^6 viable cells/mL in complete RPMI-1640 medium.
-
Plate 180 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of GSK2245035 in complete RPMI-1640 medium. Add 20 µL of each dilution to the appropriate wells in triplicate. Include a vehicle control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis. Supernatants can be analyzed immediately or stored at -80°C.
-
Quantify cytokine concentrations using commercial ELISA kits according to the manufacturer's instructions.
-
TLR7 Activity Assay using HEK-Blue™ Reporter Cells
Objective: To quantify TLR7 activation by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)
-
Growth Medium (DMEM, 10% FBS, selective antibiotics as per manufacturer)
-
GSK2245035
-
96-well flat-bottom plates
Protocol:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, wash cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Add 180 µL of the cell suspension (typically 25,000-50,000 cells) to each well of a 96-well plate.
-
Add 20 µL of GSK2245035 dilutions (prepared in growth medium) to the wells. Include appropriate positive and negative controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure SEAP activity by reading the optical density (OD) at 620-650 nm using a microplate reader. The color change from pink to purple/blue is proportional to the level of TLR7 activation.[11][12]
Nasal Allergen Challenge (NAC) Clinical Protocol (Generalized)
Objective: To evaluate the effect of a therapeutic agent on the nasal response to a specific allergen in a controlled clinical setting.
Materials:
-
Standardized allergen extract (e.g., grass pollen, house dust mite) at a predetermined concentration
-
Saline solution (negative control)
-
Metered-dose nasal spray device capable of delivering a precise volume (e.g., 100 µL per actuation)
-
Data collection tools: Total Nasal Symptom Score (TNSS) questionnaire, acoustic rhinometer or nasal peak inspiratory flow (NPIF) meter.
Protocol:
-
Baseline Assessment: Before the challenge, record the participant's baseline nasal symptoms using the TNSS (typically scoring sneezing, rhinorrhea, nasal itching, and congestion on a 0-3 scale). Measure baseline nasal patency using acoustic rhinometry or NPIF.
-
Control Administration: Administer one spray of saline into each nostril.
-
Post-Control Assessment: After 10-15 minutes, repeat the TNSS and nasal patency measurements.
-
Allergen Administration: If the response to saline is negative, administer one spray of the allergen extract into each nostril. The participant should hold their breath during administration to prevent inhalation into the lower airways.[6][13]
-
Post-Allergen Assessments: Record TNSS and measure nasal patency at multiple time points post-challenge (e.g., 15, 30, 60 minutes, and then hourly for several hours) to capture both the early and late-phase allergic responses.
-
Data Analysis: The primary outcome is typically the change in TNSS from baseline. Objective measures of nasal obstruction are also analyzed. In a therapeutic trial, these responses are compared between the active treatment group and the placebo group at follow-up visits after the treatment period.[4][8]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a TLR7 agonist in a clinical setting, incorporating a nasal allergen challenge.
Caption: Clinical trial workflow for evaluating intranasal GSK2245035.
Conclusion
GSK2245035 is a well-characterized, potent, and selective TLR7 agonist with a preferential ability to induce type I interferons. Preclinical and early clinical studies demonstrated clear target engagement through the induction of the biomarker IP-10.[3][4] In patients with allergic rhinitis, intranasal administration of GSK2245035 was associated with a reduction in allergic reactivity.[4] However, in a subsequent study in patients with mild allergic asthma, GSK2245035 did not significantly attenuate the allergen-induced asthmatic response, despite evidence of target engagement.[3][9] The compound was generally well-tolerated at lower doses (20 ng), though cytokine-release-syndrome-related adverse events, such as headache, were common, particularly at higher doses (80 ng).[4] The comprehensive data and established methodologies outlined in this guide provide a solid foundation for further research into the therapeutic potential and applications of selective TLR7 agonists like GSK2245035 in various disease contexts.
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. medrxiv.org [medrxiv.org]
- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anilocus.com [anilocus.com]
- 6. EAACI Position paper on the standardization of nasal allergen challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sanguinebio.com [sanguinebio.com]
- 8. Nasal challenges in allergen immunotherapy trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ucallmlabs.com [ucallmlabs.com]
- 11. invivogen.com [invivogen.com]
- 12. invivogen.com [invivogen.com]
- 13. aaaai.org [aaaai.org]
GSK2245035 induction of type 1 interferons
An In-depth Technical Guide to GSK2245035-Mediated Induction of Type 1 Interferons
Introduction
GSK2245035 is a selective, small-molecule agonist of Toll-like receptor 7 (TLR7) developed for intranasal administration.[1][2] Its primary mechanism of action revolves around the stimulation of the innate immune system to produce type 1 interferons (IFNs), particularly IFN-alpha.[3][4] The therapeutic rationale for GSK2245035 is to modulate the immune environment, for instance in the airways, to rebalance inflammatory responses, such as reducing the type 2 inflammation characteristic of allergic diseases like allergic rhinitis and asthma.[3][5] This guide provides a detailed overview of the core mechanism, quantitative data from clinical evaluations, and the experimental protocols used to assess the type 1 IFN-inducing effects of GSK2245035.
Core Mechanism: TLR7-Mediated Type 1 Interferon Induction
Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[3] TLR7 is located within the endosomal compartments of specific immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells, where it detects single-stranded RNA (ssRNA) from viruses.[3]
GSK2245035, as a TLR7 agonist, mimics viral ssRNA, binding to and activating TLR7. This activation initiates a downstream signaling cascade via the adaptor protein MyD88. This leads to the activation of transcription factors, primarily Interferon Regulatory Factor 7 (IRF7), which is constitutively expressed in pDCs. Activated IRF7 translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of type 1 IFN genes, driving the transcription and subsequent secretion of IFN-α and IFN-β.[6]
Pharmacodynamic Data: Biomarker Evidence of Target Engagement
Direct measurement of IFN-α/β in clinical settings can be challenging. Therefore, a downstream IFN-stimulated gene product, Interferon-inducible protein 10 (IP-10 or CXCL10), is used as a robust pharmacodynamic biomarker to confirm target engagement and quantify the biological response to GSK2245035.[1][3] Clinical studies have demonstrated clear, dose-dependent increases in IP-10 levels in both nasal lavage fluid and serum following intranasal administration of GSK2245035.[2][7]
Table 1: IP-10 Induction by Intranasal GSK2245035
| Dose | Sample Type | Time Point | Observation | Certainty | Reference |
| 20 ng | Nasal Lavage | 24 hours post-dose | Increased IP-10 levels | >95% | [2][5] |
| 20 ng | Serum | 24 hours post-dose | Increased IP-10 levels | >95% | [2][5] |
| 80 ng | Nasal Lavage | 24 hours post-dose | Dose-related increase in IP-10 | >95% | [2][7] |
| 80 ng | Serum | 24 hours post-dose | Dose-related increase in IP-10 | >95% | [2][7] |
Table 2: Adverse Events Associated with GSK2245035 Treatment
Data from a study with 8 weekly doses in patients with allergic rhinitis (n=14 per group).
| Adverse Event Type | Placebo | 20 ng GSK2245035 | 80 ng GSK2245035 | Reference |
|---|---|---|---|---|
| Any Cytokine-Related AE | 28% | 36% | 93% | [5] |
| Headache (Most Common) | ||||
| Mild | 7% | 14% | 14% | [5] |
| Moderate | 7% | 14% | 29% | [5] |
| Severe | 7% | 0% | 36% |[5] |
These data indicate that intranasal GSK2245035 doses as low as 20 ng are sufficient to engage the TLR7 pathway and induce a systemic type 1 IFN response, as measured by IP-10.[1] However, higher doses are associated with a significant increase in cytokine-release syndrome-related adverse events, with headache being the most common.[2][5]
Experimental Protocols
The clinical evaluation of GSK2245035 has been conducted through randomized, double-blind, placebo-controlled studies in both healthy volunteers and patients with allergic rhinitis or mild asthma.[1][2][3]
Key Methodologies
-
Study Design : Participants are typically randomized to receive placebo or different doses of intranasal GSK2245035 (e.g., 20 ng, 80 ng) administered weekly for a set period, such as 8 weeks.[3][5]
-
Participant Population : Studies have enrolled adults with active seasonal allergic rhinitis or mild allergic asthma, confirmed by skin prick tests and clinical history.[3][5]
-
Drug Administration : GSK2245035 is administered as an intranasal spray.
-
Pharmacodynamic Assessment :
-
Sample Collection : Serum and nasal lavage fluid are collected at baseline and at specified time points after dosing (e.g., 24 hours) to measure biomarkers.[2]
-
Biomarker Analysis : IP-10 levels are quantified using standard immunoassays (e.g., ELISA). Other cytokines and chemokines such as MCP-1, IFNα, IFNβ, IL-1β, IL-6, and TNFα may also be measured in serum.[3]
-
-
Clinical Efficacy Assessment :
-
Nasal Allergen Challenge (NAC) : A standardized amount of a relevant allergen is administered into the nasal passages.[2]
-
Symptom Scoring : Total Nasal Symptom Score (TNSS), which combines scores for rhinorrhea, nasal itching, sneezing, and nasal obstruction, is recorded at various intervals post-NAC to assess the clinical response.[5]
-
-
Safety Monitoring : Adverse events (AEs) are recorded throughout the study, with a particular focus on symptoms related to cytokine release syndrome (e.g., headache, fever, myalgia).[2]
Conclusion
GSK2245035 is a potent TLR7 agonist that effectively induces a type 1 interferon response following intranasal administration. Clinical studies confirm target engagement through significant, dose-dependent increases in the biomarker IP-10 at tolerated doses.[1] The 20 ng dose appears to provide a favorable balance, inducing a local and systemic immune response with a safety profile similar to placebo, whereas higher doses (≥80 ng) are associated with a high incidence of cytokine-related adverse events.[2][5] This body of research provides a clear technical framework for understanding how GSK2245035 stimulates type 1 IFN pathways, supported by robust quantitative biomarker data and well-defined clinical protocols.
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Double-edged effects of interferons on the regulation of cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GSK2245035 Signaling via MyD88: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway of GSK2245035, a selective Toll-like receptor 7 (TLR7) agonist, with a focus on its interaction with the myeloid differentiation primary response 88 (MyD88) adaptor protein. This document includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling pathway and experimental workflows.
Core Signaling Pathway: GSK2245035 and MyD88
GSK2245035 is a small molecule agonist of TLR7, a key receptor in the innate immune system. Upon binding to TLR7 within the endosome of immune cells, particularly plasmacytoid dendritic cells (pDCs), GSK2245035 initiates a signaling cascade that is critically dependent on the MyD88 adaptor protein. This pathway ultimately leads to the production of type I interferons (IFNs), such as IFN-α, and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α).
The activation of TLR7 by GSK2245035 triggers the recruitment of MyD88 to the receptor's Toll-interleukin 1 receptor (TIR) domain. MyD88, in turn, recruits members of the interleukin-1 receptor-associated kinase (IRAK) family, specifically IRAK1 and IRAK4. This leads to the formation of a protein complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction facilitates the activation of downstream transcription factors, primarily interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which are responsible for the transcription of type I IFNs and pro-inflammatory cytokines, respectively.
The Selective TLR7 Agonist GSK2245035 and its Role in IFN-α Production in Plasmacytoid Dendritic Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. TLR7 is predominantly expressed in the endosomal compartment of plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Its activation by single-stranded RNA (ssRNA) viruses, or synthetic agonists like GSK2245035, triggers a signaling cascade that results in the robust production of type I interferons (IFNs), particularly IFN-α.[1][2] This whitepaper provides a detailed technical guide on the mechanism of action of GSK2245035, its impact on IFN-α production in pDCs, and the experimental protocols to study these effects.
Mechanism of Action: TLR7-Mediated IFN-α Production
GSK2245035 stimulates pDCs to produce IFN-α through the canonical TLR7 signaling pathway. Upon binding of GSK2245035 to TLR7 within the endosome, a conformational change in the receptor leads to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation and nuclear translocation of interferon regulatory factor 7 (IRF7), the master transcription factor for type I IFN gene expression. This results in the transcription and subsequent secretion of IFN-α from the pDC.
Data Presentation: In Vitro Efficacy of GSK2245035
A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the in vitro dose-response of GSK2245035 on IFN-α production in purified human pDCs or peripheral blood mononuclear cells (PBMCs), including EC50 values or maximal induction levels. While clinical studies have demonstrated target engagement through the measurement of downstream biomarkers like IFN-γ-inducible protein 10 (IP-10) after intranasal administration of GSK2245035, the specific in vitro pharmacology data remains proprietary or unpublished.[1]
For illustrative purposes, the following tables are structured to present such data once it becomes available.
Table 1: Dose-Dependent Induction of IFN-α in Purified Human pDCs by GSK2245035
| GSK2245035 Concentration (nM) | Mean IFN-α Concentration (pg/mL) ± SD |
| Vehicle Control | Data Not Available |
| 0.1 | Data Not Available |
| 1 | Data Not Available |
| 10 | Data Not Available |
| 100 | Data Not Available |
| 1000 | Data Not Available |
| EC50 (nM) | Data Not Available |
Table 2: Dose-Dependent Induction of IFN-α in Human PBMCs by GSK2245035
| GSK2245035 Concentration (nM) | Mean IFN-α Concentration (pg/mL) ± SD |
| Vehicle Control | Data Not Available |
| 1 | Data Not Available |
| 10 | Data Not Available |
| 100 | Data Not Available |
| 1000 | Data Not Available |
| 10000 | Data Not Available |
| EC50 (nM) | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of GSK2245035 on IFN-α production in human pDCs.
Isolation of Human Plasmacytoid Dendritic Cells (pDCs) from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of untouched pDCs from human PBMCs using magnetic-activated cell sorting (MACS) for high purity.
Materials:
-
Human peripheral blood (from healthy donors)
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
Plasmacytoid Dendritic Cell Isolation Kit, human (e.g., Miltenyi Biotec)
-
LS Columns
-
MACS Separator
Procedure:
-
PBMC Isolation:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the PBMC pellet in MACS buffer.
-
-
pDC Isolation (Negative Selection):
-
Count the PBMCs and resuspend in MACS buffer at the concentration recommended by the isolation kit manufacturer.
-
Add the biotin-antibody cocktail from the pDC isolation kit and incubate for the recommended time at 4-8°C.
-
Add the anti-biotin magnetic beads and incubate for the recommended time at 4-8°C.
-
Place an LS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing with MACS buffer.
-
Apply the cell suspension onto the column.
-
Collect the flow-through containing the unlabeled, enriched pDCs.
-
Wash the column with MACS buffer and collect this fraction with the initial flow-through.
-
Centrifuge the collected cells, resuspend in culture medium, and assess purity by flow cytometry using antibodies against pDC markers (e.g., CD123, CD303/BDCA-2).
-
In Vitro Stimulation of pDCs with GSK2245035
Materials:
-
Isolated human pDCs
-
GSK2245035 (with appropriate solvent for dilution, e.g., DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)
-
96-well cell culture plates
Procedure:
-
Resuspend the purified pDCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of GSK2245035 in complete RPMI-1640 medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent used for GSK2245035).
-
Add 100 µL of the GSK2245035 dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants for IFN-α quantification.
Quantification of IFN-α by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Human IFN-α ELISA kit (e.g., from PBL Assay Science, R&D Systems, or Thermo Fisher Scientific)
-
Culture supernatants from stimulated pDCs
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the human IFN-α ELISA kit.
-
Briefly, this typically involves:
-
Coating a 96-well plate with a capture antibody specific for human IFN-α.
-
Washing the plate to remove unbound antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards (recombinant human IFN-α) and the collected culture supernatants to the wells.
-
Incubating to allow IFN-α to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to allow the detection antibody to bind to the captured IFN-α.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction with a stop solution.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Generate a standard curve using the absorbance values of the known IFN-α standards.
-
Calculate the concentration of IFN-α in the culture supernatants by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Signaling Pathway
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type III IFNs are produced by and stimulate human plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GSK2245035: A Selective TLR7 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7) developed by GlaxoSmithKline for the intranasal treatment of allergic respiratory diseases such as allergic rhinitis and asthma.[1][2][3] The therapeutic strategy is based on modulating the immune system in the airways to counteract the Type 2 inflammatory responses characteristic of allergies.[3][4] By activating TLR7, GSK2245035 stimulates the production of Type 1 interferons (IFNs), particularly IFN-α, which can help rebalance the immune response.[5][6]
Discovery and Mechanism of Action
The development of GSK2245035 stemmed from the hypothesis that inducing a local immunomodulatory response in the upper airways could mitigate allergic reactions.[1][5] TLR7, primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, was identified as a key target.[4][5] Activation of TLR7 by its natural ligands (single-stranded RNA) or synthetic agonists initiates a signaling cascade that can suppress the Th2 cytokine responses responsible for allergic inflammation.[5][6]
GSK2245035, an 8-oxoadenine derivative, was designed for high potency and selectivity, with a preference for stimulating IFN-α production over pro-inflammatory cytokines like TNF-α.[5][6] This profile was intended to maximize the therapeutic effect while minimizing potential inflammatory side effects.[5]
Signaling Pathway
Upon binding to TLR7 within the endosome, GSK2245035 induces receptor dimerization. This triggers a downstream signaling cascade mediated by the adapter protein MyD88.[5] The pathway bifurcates to activate two key transcription factors:
-
Interferon Regulatory Factor 7 (IRF-7): Leads to the robust production of Type 1 interferons, primarily IFN-α.[5]
-
Nuclear Factor kappa B (NF-κB): Results in the production of various pro-inflammatory cytokines, including TNF-α.[5]
The chemical structure of GSK2245035 was optimized to preferentially drive the IRF-7-mediated pathway.[5]
Chemical Synthesis
The synthesis of GSK2245035 (designated as compound 32 in the primary discovery publication) was achieved from 2-fluoroadenine.[5] The key strategic steps involve the introduction of the C-2 side chain, bromination at the C-8 position, and subsequent elaboration to the final 8-oxo-purine structure with the N-9 substituent.
Synthetic Workflow
The published synthetic route is outlined below.[5]
Quantitative Data Summary
GSK2245035 has been evaluated in vitro and in clinical trials. Key quantitative data are summarized below.
Table 1: In Vitro Potency and Selectivity
| Assay | Cell Type | Parameter | Value | Reference |
| IFN-α Induction | Human PBMC | pEC₅₀ | ~7.5 (Nanomolar) | [5] |
| TNF-α Induction | Human PBMC | pEC₅₀ | < 5.0 | [5] |
| IFN-α/TNF-α Selectivity | Human Whole Blood | Ratio | > IFN-α | [5] |
Table 2: Clinical Pharmacodynamics and Safety (Intranasal Administration)
| Study Population | Dose | Key Finding | Adverse Events (AEs) | Reference |
| Healthy Volunteers & Allergic Rhinitis Pts | < 100 ng | Tolerated, no nasal inflammation. | - | [1] |
| Healthy Volunteers & Allergic Rhinitis Pts | 20 ng | Target engagement confirmed (IP-10 increase). | Incidence similar to placebo. | [1][2] |
| Allergic Rhinitis Pts | 80 ng | Clear pharmacodynamic response. | 93% of participants experienced CytoRS-AEs (e.g., headache). | [2][7] |
| Mild Allergic Asthma Pts | 20 ng (weekly x 8) | No significant attenuation of late asthmatic response (FEV1). | 95% reported AEs (vs 71% placebo), most common was headache. | [3][4] |
Experimental Protocols
In Vitro Cytokine Induction Assay
Objective: To determine the potency (EC₅₀) of GSK2245035 in inducing IFN-α and TNF-α.
-
Cell Preparation: Cryopreserved human peripheral blood mononuclear cells (PBMCs) are thawed, washed, and resuspended in appropriate cell culture medium.[5]
-
Compound Preparation: GSK2245035 is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Incubation: Cells are plated in 96-well plates and treated with the various concentrations of GSK2245035 or vehicle control. The plates are incubated for 24 hours at 37°C in a humidified CO₂ incubator.[5]
-
Cytokine Measurement: After incubation, the supernatant is collected. The concentrations of IFN-α and TNF-α in the supernatant are quantified using a validated immunoassay method, such as ELISA or a multiplex bead-based assay.
-
Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the pEC₅₀ values for each cytokine.
Clinical Trial Protocol for Allergic Rhinitis
Objective: To assess the safety, pharmacodynamics, and efficacy of repeated intranasal doses of GSK2245035.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Participant Population: Adults with a history of allergic rhinitis to a specific pollen (e.g., ragweed).[2]
-
Intervention: Participants are randomized to receive weekly intranasal doses of GSK2245035 (e.g., 20 ng or 80 ng) or a matching placebo for a defined treatment period (e.g., 8 weeks).[2]
-
Pharmacodynamic Assessments:
-
Biomarkers: Nasal and serum samples are collected at baseline and at specified time points (e.g., 24 hours after doses 1 and 8) to measure levels of IFN-inducible protein 10 (IP-10).[2]
-
-
Efficacy Assessments:
-
Safety Monitoring: Adverse events (AEs), with a focus on cytokine release syndrome-related AEs (CytoRS-AEs), are monitored and recorded throughout the study.[2]
Clinical Trial Workflow Example
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toll-Like Receptor Agonists as Adjuvants for Allergen Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of GSK2245035: A TLR7 Agonist for Allergic Asthma
An In-depth Technical Review
Abstract
GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist investigated for the treatment of allergic asthma. The rationale for its development was centered on the hypothesis that activating the TLR7 pathway could counteract the dominant Type 2 (T2) inflammatory response characteristic of allergic asthma. This document provides a comprehensive overview of the preclinical and clinical evaluation of GSK2245035 in the context of asthma. While detailed preclinical studies in animal models of asthma are not extensively published, this guide synthesizes the known mechanism of action, the preclinical rationale based on the broader class of TLR7 agonists, and the available data from clinical trials in patients with mild allergic asthma. This technical guide is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory approaches to treating allergic airway diseases.
Introduction: The Rationale for TLR7 Agonism in Asthma
Allergic asthma is a chronic inflammatory disease of the airways, predominantly driven by a T-helper 2 (Th2) cell-mediated immune response to inhaled allergens. This T2 inflammation is characterized by the production of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which orchestrate the recruitment of eosinophils, mast cell activation, mucus hypersecretion, and airway hyperresponsiveness (AHR).
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, specifically, recognizes single-stranded RNA (ssRNA) viruses and endogenous ssRNA. Activation of TLR7, particularly on plasmacytoid dendritic cells (pDCs) and B cells, leads to the production of type I interferons (IFNs), most notably IFN-α. This induction of a Type 1 immune response is thought to be capable of downregulating the T2 inflammatory cascade, thereby presenting a potential therapeutic strategy for allergic diseases.
GSK2245035 was developed by GlaxoSmithKline as a selective TLR7 agonist. The primary therapeutic hypothesis was that intranasal administration of GSK2245035 would engage TLR7 in the airways, leading to a localized production of IFN-α and a subsequent reduction in the allergic inflammatory response to aeroallergens.
Mechanism of Action
GSK2245035 exerts its pharmacological effect by binding to and activating TLR7, which is located in the endosomal compartment of immune cells. The proposed signaling cascade is as follows:
-
TLR7 Activation: GSK2245035, mimicking viral ssRNA, binds to TLR7 within the endosome of cells like pDCs.
-
MyD88-Dependent Pathway: This binding event initiates a signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein.
-
IRF7 Activation: The signal culminates in the activation of interferon regulatory factor 7 (IRF7).
-
Type I IFN Production: Activated IRF7 translocates to the nucleus and drives the transcription of genes encoding for type I interferons, primarily IFN-α.
-
Downregulation of T2 Inflammation: The produced IFN-α is believed to suppress the T2 immune response through several mechanisms, including the inhibition of Th2 cell differentiation and the reduction of T2 cytokine production (IL-4, IL-5, IL-13).
In vitro studies using peripheral blood mononuclear cells from donors with allergic rhinitis have demonstrated the immunomodulatory potential of GSK2245035, showing a reduction in IL-5 and IL-13 secretion and an enhancement of IL-10 and IFN-γ secretion.
Preclinical Evaluation in Animal Models of Asthma
While specific preclinical data for GSK2245035 in animal models of asthma are not extensively detailed in publicly available literature, the rationale for its clinical investigation was based on the established effects of TLR7 agonists in such models. Generally, these studies involve sensitizing animals, typically mice or rats, to an allergen like ovalbumin (OVA) and then challenging them to induce an asthmatic phenotype.
General Experimental Protocol for a Preclinical Asthma Model
A typical experimental workflow to evaluate a TLR7 agonist in a mouse model of allergic asthma would be as follows:
-
Sensitization: Mice are sensitized to an allergen (e.g., OVA) via intraperitoneal injections, often with an adjuvant like alum to enhance the immune response.
-
Drug Administration: Prior to allergen challenge, a cohort of sensitized mice receives the TLR7 agonist (e.g., intranasal GSK2245035), while a control group receives a placebo.
-
Allergen Challenge: Mice are challenged with an aerosolized solution of the allergen to induce an acute allergic airway response.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR, a key feature of asthma, is measured by exposing the mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and recording changes in lung function.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the influx of inflammatory cells, particularly eosinophils.
-
Cytokine Analysis: The levels of T2 cytokines (IL-4, IL-5, IL-13) and Type 1 cytokines (IFN-γ) in the BAL fluid or lung homogenates are measured.
-
Histopathology: Lung tissue is collected for histological analysis to assess inflammation and mucus production.
Clinical Studies of GSK2245035 in Asthma
The primary investigation of GSK2245035 in asthma was a Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study (NCT02833974). This study aimed to assess the effect of intranasal GSK2245035 on the allergen-induced asthmatic response in subjects with mild allergic asthma.
Experimental Protocol of the Phase IIa Clinical Trial
The key aspects of the clinical trial protocol are summarized below:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 36 individuals with mild allergic asthma.
-
Treatment: Participants were randomized (1:1) to receive either intranasal GSK2245035 (20 ng) or a placebo once weekly for 8 weeks.
-
Allergen Challenge: A bronchial allergen challenge was performed one week after the final dose to induce an early and late asthmatic response.
-
Primary Endpoint: The primary endpoint was the attenuation of the late asthmatic response (LAR), measured as the minimum and weighted mean forced expiratory volume in 1 second (FEV1) between 4 and 10 hours post-challenge.
-
Secondary Endpoints: These included the early asthmatic response (EAR), changes in inflammatory biomarkers in blood and sputum (e.g., eosinophils, IL-5), and fractional exhaled nitric oxide (FeNO).
The Pharmacodynamics of Intranasal GSK2245035: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a novel, selective, small-molecule agonist of Toll-like receptor 7 (TLR7) developed for the intranasal treatment of allergic rhinitis.[1][2] By targeting TLR7, which is a key receptor in the innate immune system, GSK2245035 aims to modulate the immune response to aeroallergens, shifting it away from a Th2-dominant allergic phenotype towards a non-allergic Th1-dominant or regulatory phenotype.[3][4] This document provides a comprehensive technical guide on the pharmacodynamics of intranasally administered GSK2245035, summarizing key findings from clinical studies, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action: TLR7 Agonism
GSK2245035 exerts its pharmacological effects by binding to and activating TLR7, an endosomally located receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[5] TLR7 activation by its natural ligands, such as single-stranded RNA from viruses, or by synthetic agonists like GSK2245035, initiates a downstream signaling cascade. This cascade is predominantly mediated by the MyD88 adaptor protein, leading to the activation of transcription factors such as interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[3] The activation of these transcription factors results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which are crucial for orchestrating an antiviral and Th1-type immune response.[2] A key pharmacodynamic biomarker for GSK2245035 activity is the interferon-gamma-inducible protein 10 (IP-10), a chemokine whose expression is strongly upregulated by type I interferons.[6]
Experimental Protocols
Study Design (Based on NCT01788813)
A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the safety, pharmacodynamics, and effect on allergic reactivity of intranasal GSK2245035.[1]
-
Participants: Adults (18-65 years) with a history of allergic rhinitis to pollen or perennial allergens, with or without mild asthma.[1]
-
Treatment Groups:
-
GSK2245035 20 ng
-
GSK2245035 80 ng
-
Placebo (normal saline spray)[1]
-
-
Dosing Regimen: Intranasal spray administered once weekly for 8 weeks. Each dose was split between the two nostrils.[1]
-
Study Phases:
Nasal Allergen Challenge (NAC) Protocol
The NAC is a key procedure to evaluate the clinical effect of GSK2245035 on the allergic response.
-
Baseline Assessment: Total Nasal Symptom Score (TNSS) and Peak Nasal Inspiratory Flow (PNIF) are recorded.[7]
-
Allergen Administration: A predetermined dose of the relevant allergen is administered as a nasal spray.[7]
-
Post-Challenge Monitoring: TNSS and PNIF are recorded at multiple time points post-challenge (e.g., 15 minutes, 30 minutes, and then hourly for several hours) to assess the immediate and late-phase allergic reactions.[7]
Nasal Lavage and Biomarker Analysis
Nasal lavage is performed to collect nasal secretions for the measurement of local biomarkers.
-
Collection: A buffered saline solution is instilled into each nostril, held for a short period, and then expelled into a collection tube.
-
Processing: The collected lavage fluid is centrifuged to remove cellular debris. The supernatant is stored at -80°C until analysis.
-
Biomarker Measurement: The concentration of IP-10 and other biomarkers in the nasal lavage fluid and serum is determined using a validated enzyme-linked immunosorbent assay (ELISA).[6]
Total Nasal Symptom Score (TNSS)
The TNSS is a patient-reported outcome that quantifies the severity of key nasal symptoms.
-
Symptoms Assessed: Nasal congestion, rhinorrhea (runny nose), sneezing, and nasal itching.[7]
-
Scoring: Each symptom is rated on a 4-point scale:
-
0 = None
-
1 = Mild
-
2 = Moderate
-
3 = Severe[7]
-
-
Total Score: The scores for the four individual symptoms are summed to give a total score out of 12.[7]
Quantitative Data Summary
Safety and Tolerability: Adverse Events (AEs)
| Adverse Event Category | Placebo (n=14) | GSK2245035 (20 ng, n=14) | GSK2245035 (80 ng, n=14) |
| Any AE | 71% | 95% | 93% |
| Headache | 57% | 41% | 93% |
| Nasopharyngitis | 21% | 27% | Not Reported |
| Oropharyngeal Pain | 0% | 32% | Not Reported |
| Data compiled from multiple studies and may represent different patient populations.[5][8] |
The 80 ng dose was associated with a higher incidence of cytokine-release syndrome-related AEs, such as headache, which were generally mild and transient.[2] The 20 ng dose was well-tolerated and had an AE profile similar to placebo.[2]
Pharmacodynamic Biomarker Response: IP-10 Induction
| Time Point | Sample Type | GSK2245035 (20 ng) | GSK2245035 (80 ng) |
| 24h post-Dose 1 | Serum | Significant Increase | Dose-dependent Increase |
| 24h post-Dose 8 | Serum | Significant Increase | Dose-dependent Increase |
| 24h post-Dose 1 | Nasal Lavage | Significant Increase | Dose-dependent Increase |
| 24h post-Dose 8 | Nasal Lavage | Significant Increase | Dose-dependent Increase |
| Qualitative summary based on reported findings.[2] |
Intranasal GSK2245035 led to dose-dependent increases in both serum and nasal IP-10 levels, confirming target engagement and induction of a type I IFN response.[2]
Clinical Efficacy: Reduction in Total Nasal Symptom Score (TNSS) post-NAC
| Follow-up Visit | GSK2245035 (20 ng) vs. Placebo | GSK2245035 (80 ng) vs. Placebo |
| FUV1 (1 week post-treatment) | Trend for reduction | Trend for reduction |
| FUV2 (3 weeks post-treatment) | Trend for reduction | Trend for reduction |
| FUV3 (1 year post-treatment) | No significant reduction | Not Assessed |
| Qualitative summary based on reported findings.[2] |
Both the 20 ng and 80 ng doses of GSK2245035 showed a trend towards reducing the total nasal symptom score following a nasal allergen challenge for up to 3 weeks after the last dose.[2]
Conclusion
Intranasal GSK2245035, a selective TLR7 agonist, has demonstrated a clear pharmacodynamic effect in clinical trials, characterized by the induction of the biomarker IP-10, indicative of a type I interferon response. The 20 ng dose was well-tolerated and showed promising trends in reducing allergic rhinitis symptoms following nasal allergen challenge.[2] These findings support the proposed mechanism of action, whereby GSK2245035 modulates the nasal immune environment to attenuate the allergic response. Further research is warranted to fully elucidate the long-term efficacy and disease-modifying potential of this novel immunomodulatory approach for allergic respiratory diseases.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GSK2245035 Maleate In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 maleate is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses and small synthetic agonists. Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This immunomodulatory activity makes GSK2245035 a compound of interest for therapeutic applications in diseases like allergic rhinitis and asthma, where a shift from a Th2 to a Th1 immune response is desirable.[1]
These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound by measuring its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Data Presentation
The immunomodulatory potential of GSK2245035 has been demonstrated in vitro through its ability to modulate cytokine secretion from human PBMCs. While specific dose-response data with EC50 values for cytokine induction by GSK2245035 in vitro is not extensively available in public literature, studies have shown its qualitative effects. The following tables summarize the observed effects of GSK2245035 on cytokine production in cultured PBMCs from donors with allergic rhinitis.[1]
Table 1: Effect of GSK2245035 on Th1 and Regulatory Cytokine Secretion
| Cytokine | Effect |
| Interferon-gamma (IFN-γ) | Enhanced secretion |
| Interleukin-10 (IL-10) | Enhanced secretion |
| Interferon-inducible protein 10 (IP-10) | Dose-dependent increase (observed in vivo) |
Table 2: Effect of GSK2245035 on Th2 Cytokine Secretion
| Cytokine | Effect |
| Interleukin-5 (IL-5) | Reduced secretion |
| Interleukin-13 (IL-13) | Reduced secretion |
Signaling Pathway
Activation of TLR7 by GSK2245035 in the endosome of an immune cell, such as a plasmacytoid dendritic cell, triggers a MyD88-dependent signaling pathway. This leads to the activation of transcription factors NF-κB and IRF7, which in turn induce the expression of type I interferons and other inflammatory cytokines.
References
Application Notes and Protocols for GSK2245035 Dose-Response Studies in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFNα, and other pro-inflammatory cytokines. This immunomodulatory activity makes GSK2245035 a compound of interest for therapeutic applications, including the treatment of allergic diseases like asthma. These application notes provide detailed protocols for assessing the dose-response of GSK2245035 in cell culture, focusing on primary human peripheral blood mononuclear cells (PBMCs), a key target cell population.
Mechanism of Action: TLR7 Signaling Pathway
GSK2245035, upon binding to TLR7 in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) within the PBMC population, initiates a signaling cascade through the adaptor protein MyD88. This leads to two main downstream pathways:
-
IFNα Production: Activation of Interferon Regulatory Factor 7 (IRF-7) culminates in the robust production of IFNα.
-
Pro-inflammatory Cytokine Production: Activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway results in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα).
GSK2245035 has been shown to be highly selective for the induction of IFNα over pro-inflammatory cytokines.[1]
Caption: TLR7 Signaling Pathway Activated by GSK2245035.
Data Presentation: Dose-Response of GSK2245035 in Human PBMCs
The following tables summarize the in vitro potency of GSK2245035 in inducing cytokine production in human peripheral blood mononuclear cells (PBMCs) and whole blood. Potency is expressed as pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.
| Cytokine | Cell Type | Potency (pEC50) |
| IFNα | Human PBMC | 9.3 |
| TNFα | Human PBMC | 6.8 |
| IFNα | Human Whole Blood | 7.5 |
| TNFα | Human Whole Blood | <5.0 |
Table 1: Potency of GSK2245035 in Inducing IFNα and TNFα.
| Cytokine | Cell Type | Potency (EC50, nM) |
| IL-12p70 | Human PBMC | 1.8 |
| IL-10 | Human PBMC | 5.6 |
| IFNγ | Human PBMC | 2.5 |
| IL-1β | Human PBMC | >1000 |
Table 2: Potency of GSK2245035 in Inducing Other Cytokines in Human PBMCs.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, avoiding mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
Dose-Response Stimulation of PBMCs with GSK2245035
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
GSK2245035 stock solution (e.g., in DMSO)
-
96-well cell culture plates
Protocol:
-
Resuspend PBMCs in complete RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of GSK2245035 in complete RPMI 1640 medium. A typical concentration range to test would be from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest GSK2245035 concentration).
-
Add 100 µL of the GSK2245035 dilutions or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may need to be determined empirically for specific cytokines.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis. Supernatants can be stored at -80°C until analysis.
Cytokine Quantification by ELISA
Materials:
-
Cell culture supernatants
-
Commercially available ELISA kits for human IFNα, TNFα, IL-12p70, IL-10, and IFNγ
-
ELISA plate reader
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, coat a 96-well ELISA plate with the capture antibody.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Experimental Workflow
Caption: Workflow for GSK2245035 Dose-Response Assay.
References
Application Notes and Protocols for GSK2245035 in a Representative In Vivo Murine Model of Allergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7) designed for intranasal administration.[1] Activation of TLR7 on plasmacytoid dendritic cells (pDCs) and other immune cells in the nasal mucosa is intended to induce a local immunomodulatory response, characterized by the production of type I interferons (IFN-α) and a subsequent shift from a Th2-dominant to a Th1/Treg-biased immune environment.[1] This mechanism of action holds therapeutic potential for allergic diseases such as asthma and allergic rhinitis, which are typically driven by Th2-mediated inflammation.[1][2] While detailed preclinical efficacy data for GSK2245035 in murine allergy models is not extensively published, this document provides a comprehensive overview of its mechanism of action and a representative protocol for its evaluation in a murine model of allergic asthma, based on established methodologies for TLR7 agonists and allergic sensitization.
Mechanism of Action
GSK2245035, upon intranasal administration, engages TLR7, a pattern recognition receptor primarily located in the endosomes of pDCs and B cells.[2] This interaction triggers a signaling cascade through the MyD88 adapter protein, leading to the activation of transcription factors IRF-7 and NF-κB.[1] IRF-7 activation results in the robust production of IFN-α, which in turn suppresses Th2 cytokine responses (e.g., IL-4, IL-5, IL-13).[1][3] The activation of NF-κB can lead to the production of pro-inflammatory cytokines, but GSK2245035 has been optimized to preferentially induce IFN-α over TNF-α.[1] This immunomodulatory effect aims to rebalance the immune response to allergens, potentially leading to long-term disease modification.[1]
Signaling Pathway of GSK2245035
Caption: Signaling cascade of GSK2245035 upon TLR7 engagement in a pDC.
Representative Experimental Protocol: Murine Model of Allergic Asthma
This protocol describes a common method for inducing allergic airway inflammation in mice using ovalbumin (OVA) as the allergen. This model can be adapted to evaluate the efficacy of intranasally administered GSK2245035.
Materials
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).
-
Adjuvant: Aluminum hydroxide (Al(OH)₃).
-
Test Article: GSK2245035, formulated for intranasal delivery.
-
Vehicle Control: Vehicle used for GSK2245035 formulation.
-
Challenge Apparatus: Ultrasonic nebulizer and exposure chamber.
Experimental Workflow
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery of GSK2245035
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7), developed for intranasal administration to modulate the immune response in the airways.[1][2] Activation of TLR7 by GSK2245035 preferentially stimulates the production of Type-1 interferons (IFNs), such as IFNα, which can play a crucial role in rebalancing the immune response in allergic diseases like allergic rhinitis and asthma.[3][4] These application notes provide an overview of the formulation, mechanism of action, and protocols for the intranasal delivery of GSK2245035.
Mechanism of Action
GSK2245035 exerts its pharmacological effect by activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[4] Upon binding of GSK2245035, TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and a robust Type-1 IFN response. The induced IFNs can suppress Th2-mediated allergic inflammation, which is a key driver of allergic rhinitis and asthma.[3][4] A key biomarker for target engagement of GSK2245035 is the IFN-gamma-inducible protein-10 (IP-10), which shows a dose-dependent increase in both nasal fluids and serum following intranasal administration.[2][5]
Signaling Pathway
Caption: TLR7 signaling cascade initiated by GSK2245035.
Formulation
Clinical Formulation
The specific composition of the clinical intranasal formulation of GSK2245035 is not publicly available. However, clinical studies have described it as an aqueous solution, with the placebo being a normal saline spray.[5] For research purposes, a sterile, buffered saline solution at a physiological pH (around 6.5-7.0) would be a suitable vehicle.
Example of a suitable vehicle for intranasal administration:
-
Phosphate-buffered saline (PBS), pH 7.0
-
Isotonic saline (0.9% NaCl)
Preclinical Formulation
For preclinical studies in mice, GSK2245035 has been formulated in a vehicle of 0.2% Tween 80 in saline. This formulation aids in the solubilization and administration of the compound.
Data Presentation
Table 1: Clinical Study Dosing and Safety Overview
| Parameter | GSK2245035 (20 ng) | GSK2245035 (80 ng) | Placebo | Reference |
| Dose per Administration | 20 ng | 80 ng | N/A | [5] |
| Dosing Regimen | Once weekly for 8 weeks | Once weekly for 8 weeks | Once weekly for 8 weeks | [4][5] |
| Administration Route | Intranasal spray (1 spray per nostril) | Intranasal spray (1 spray per nostril) | Intranasal spray (1 spray per nostril) | [4] |
| Dose per Actuation | 10 ng | 10 ng or 20 ng | N/A | [4] |
| Common Adverse Events | Headache (similar incidence to placebo) | Headache (93% of participants), flu-like symptoms | Headache | [5] |
| Nasal Inflammation | No evidence | No evidence | No evidence | [5] |
Table 2: Pharmacodynamic Response (IP-10 Induction)
| Biomarker | Dose | Time Point | Observation | Reference |
| Serum IP-10 | 20 ng | 24 hours post-dose | Significant increase | [2] |
| Serum IP-10 | 80 ng | 24 hours post-dose | Dose-related increase | [5] |
| Nasal IP-10 | 20 ng | 24 hours post-dose | Significant increase | [5] |
| Nasal IP-10 | 80 ng | 24 hours post-dose | Dose-related increase | [5] |
Table 3: Pharmacokinetic Parameters (General Overview)
Note: Detailed pharmacokinetic data for intranasal GSK2245035 is limited in publicly available literature. The information below is a general summary.
| Parameter | Observation | Reference |
| Absorption | Rapid systemic absorption following intranasal delivery. | [6][7] |
| Bioavailability | Intranasal administration bypasses first-pass metabolism, but bioavailability can be variable. | [6][7] |
| Distribution | Primarily targets the nasal mucosa and associated lymphoid tissue, with subsequent systemic distribution. | [6] |
| Metabolism | Expected to be metabolized in the liver. | [6] |
| Elimination | Primarily via renal and fecal routes. | [6] |
Experimental Protocols
Experimental Workflow: Preclinical Intranasal Administration in Mice
Caption: Workflow for preclinical intranasal dosing of GSK2245035 in mice.
Protocol 1: Intranasal Administration of GSK2245035 to Anesthetized Mice
Materials:
-
GSK2245035
-
0.2% Tween 80 in sterile saline
-
Anesthetic (e.g., isoflurane with vaporizer or ketamine/xylazine solution)
-
Micropipette and tips
-
Animal handling and restraint equipment
Procedure:
-
Formulation Preparation: Prepare the desired concentration of GSK2245035 in 0.2% Tween 80/saline. Ensure the solution is well-mixed.
-
Anesthesia: Anesthetize the mouse using a standardized protocol (e.g., chamber induction with isoflurane or intraperitoneal injection of ketamine/xylazine). Monitor the depth of anesthesia to ensure the animal is unresponsive to toe pinch but maintains a steady respiratory rate.
-
Positioning: Place the anesthetized mouse in a supine position, with its head slightly tilted back to facilitate the retention of the administered solution in the nasal cavity.
-
Administration: Using a micropipette, carefully administer a small volume of the GSK2245035 formulation into each nostril. A typical volume is between 10-25 µL per nostril. Administer the liquid slowly to allow for inhalation and to prevent it from entering the lungs.
-
Post-Administration: Keep the mouse in the supine position for a few minutes after administration to allow for absorption.
-
Recovery: Place the mouse in a clean cage and monitor it until it has fully recovered from anesthesia.
-
Sample Collection: At the designated time points, collect blood, nasal lavage fluid, or other tissues for pharmacokinetic and pharmacodynamic analysis.
Protocol 2: Intranasal Administration of GSK2245035 in a Clinical Setting (Based on Published Trial Designs)
Materials:
-
GSK2245035 formulated as an aqueous solution in a nasal spray device (e.g., 10 ng per actuation).
-
Placebo (normal saline) in an identical nasal spray device.
-
Personal protective equipment for the administrator.
Procedure:
-
Participant Preparation: Ensure the participant is seated comfortably and has gently blown their nose to clear any excess mucus.
-
Device Priming: If required, prime the nasal spray device according to the manufacturer's instructions to ensure accurate dosing.
-
Administration:
-
Instruct the participant to tilt their head slightly forward.
-
Insert the nozzle of the nasal spray device into one nostril, pointing it towards the outer side of the nose.
-
Instruct the participant to breathe in gently through their nose while the administrator actuates the spray.
-
Repeat the procedure for the other nostril.
-
-
Post-Administration: Instruct the participant to avoid sniffing forcefully or blowing their nose for a few minutes after administration to allow for optimal absorption.
-
Monitoring: Monitor the participant for any immediate adverse events. For clinical trials, follow the protocol-specified schedule for safety assessments and blood/nasal sample collection for pharmacodynamic analysis.
Experimental Workflow: Clinical Trial of Intranasal GSK2245035
Caption: General workflow for a clinical trial of intranasal GSK2245035.
Conclusion
GSK2245035 represents a targeted immunomodulatory approach for the treatment of allergic airway diseases. Its intranasal delivery route allows for direct application to the site of allergic inflammation. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals working with GSK2245035 and other TLR7 agonists. Further research is warranted to fully elucidate its therapeutic potential and to optimize its formulation and delivery.
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of toll like receptor 3, 7 and 8 in allergic rhinitis pathogenesis | Allergologia et Immunopathologia [elsevier.es]
- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intranasal Opioid Administration in Rhesus Monkeys: PET Imaging and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of intranasal drugs, still a missed opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring IP-10 as a Pharmacodynamic Biomarker for the TLR7 Agonist GSK2245035
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist that has been investigated for the immunomodulatory treatment of allergic airways disease.[1] By activating TLR7, GSK2245035 stimulates the innate immune system, leading to the production of type I interferons (IFNs) and subsequent downstream signaling cascades.[1][2] A key pharmacodynamic biomarker for assessing the biological activity and target engagement of GSK2245035 is the Interferon-gamma-inducible protein 10 (IP-10), also known as C-X-C motif chemokine ligand 10 (CXCL10).[1] Monitoring IP-10 levels in response to GSK2245035 administration provides a quantitative measure of the drug's on-target effects. These application notes provide a summary of the available clinical data and detailed protocols for the measurement of IP-10.
Data Presentation
Clinical studies have demonstrated a clear dose-dependent increase in both nasal and serum IP-10 levels following intranasal administration of GSK2245035.[3][4] This indicates successful target engagement in both the local (nasal mucosa) and systemic (peripheral blood) compartments. While specific mean concentrations and ranges from these studies are not fully detailed in publicly available literature, the data strongly support a significant elevation of IP-10 in response to treatment.
Table 1: Summary of IP-10 Response to Intranasal GSK2245035 Administration
| Dose of GSK2245035 | Sample Type | IP-10 Change | Certainty of Effect | Reference |
| 20 ng | Nasal Lavage | Increased | >95% | [3][4] |
| 20 ng | Serum | Increased | >95% | [3][4] |
| 80 ng | Nasal Lavage | Increased | >95% | [3][4] |
| 80 ng | Serum | Increased | >95% | [3][4] |
Note: Data is derived from randomized, double-blind, placebo-controlled clinical trials. The "Certainty of Effect" is based on a Bayesian framework analysis as reported in the cited studies.
Mandatory Visualizations
Caption: TLR7 Signaling Pathway Leading to IP-10 Production.
Caption: Experimental Workflow for IP-10 Measurement.
Experimental Protocols
Protocol 1: Human Serum/Plasma IP-10 Measurement by ELISA
This protocol is a general guideline for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of human IP-10. Commercial ELISA kits are widely available and their specific instructions should be followed.
Materials:
-
Human IP-10 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
Sample Collection and Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Aspirate the serum and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Aspirate the plasma and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Assay Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with 1X Wash Buffer as per the kit's instructions. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB Substrate solution to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop in proportion to the amount of IP-10 present.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm immediately.
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of IP-10 in the unknown samples.
-
Multiply the determined concentration by any sample dilution factor.
Protocol 2: Human Nasal Lavage Fluid IP-10 Measurement by ELISA
Sample Collection and Preparation:
-
Nasal lavage is performed by instilling a known volume of sterile saline into one nostril and collecting the fluid that exits the other nostril.
-
Centrifuge the collected nasal lavage fluid at 1500 x g for 10 minutes at 4°C to pellet cells and debris.
-
Carefully aspirate the supernatant and store it at -80°C until analysis.
Assay Procedure: The ELISA procedure for nasal lavage fluid is identical to that for serum/plasma (Protocol 1). The collected supernatant is used as the sample. Depending on the expected concentration of IP-10, samples may need to be diluted in the assay diluent provided with the ELISA kit.
The measurement of IP-10 is a robust and reliable method for demonstrating the pharmacodynamic activity of the TLR7 agonist GSK2245035. The provided protocols and background information offer a framework for researchers and drug development professionals to effectively utilize IP-10 as a biomarker in preclinical and clinical studies of GSK2245035 and other TLR7 agonists. The clear dose-response relationship between GSK2245035 and IP-10 induction underscores the value of this biomarker for confirming target engagement and guiding dose selection.
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of GSK2245035 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7) that has been investigated for its immunomodulatory properties, particularly in the context of allergic diseases such as asthma and allergic rhinitis.[1][2][3] TLR7 activation by GSK2245035 preferentially induces the production of Type-1 interferons (IFNs), most notably IFN-α, primarily from plasmacytoid dendritic cells (pDCs) and B cells.[3] This initiates a signaling cascade that can modulate the immune response, making the analysis of its cellular effects critical for understanding its mechanism of action and therapeutic potential.
Flow cytometry is an indispensable tool for dissecting the cellular responses to GSK2245035 treatment. This powerful technique allows for the multi-parametric analysis of individual cells within heterogeneous populations, providing quantitative data on apoptosis, cell cycle progression, and changes in immune cell phenotypes. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with GSK2245035.
Mechanism of Action of GSK2245035
GSK2245035, as a TLR7 agonist, binds to and activates TLR7, which is primarily expressed in the endosomes of pDCs and B lymphocytes. This activation triggers a downstream signaling pathway mediated by the adaptor protein MyD88. This cascade culminates in the activation of transcription factors, leading to the production of type I interferons and other pro-inflammatory cytokines. A key biomarker for target engagement of GSK2245035 is the induction of IFN-gamma-inducible protein-10 (IP-10).[1][2]
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments on peripheral blood mononuclear cells (PBMCs) treated with GSK2245035. These tables are for illustrative purposes to guide data presentation.
Table 1: Apoptosis of PBMCs after 24-hour Treatment with GSK2245035
| Treatment Group | Concentration | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | 5.2 ± 1.1 | 3.1 ± 0.8 |
| GSK2245035 | 0.1 µM | 6.5 ± 1.5 | 3.5 ± 0.9 |
| GSK2245035 | 1 µM | 12.8 ± 2.3 | 5.2 ± 1.2 |
| GSK2245035 | 10 µM | 25.4 ± 3.1 | 10.7 ± 2.0 |
| Staurosporine (Positive Control) | 1 µM | 45.1 ± 4.5 | 15.3 ± 2.5 |
Table 2: Cell Cycle Distribution of PBMCs after 48-hour Treatment with GSK2245035
| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 µM | 65.3 ± 3.4 | 20.1 ± 2.5 | 14.6 ± 1.9 |
| GSK2245035 | 0.1 µM | 63.8 ± 3.9 | 21.5 ± 2.8 | 14.7 ± 2.1 |
| GSK2245035 | 1 µM | 70.1 ± 4.1 | 15.2 ± 2.2 | 14.7 ± 2.0 |
| GSK2245035 | 10 µM | 75.6 ± 4.5 | 10.3 ± 1.8 | 14.1 ± 1.9 |
| Nocodazole (Positive Control) | 0.1 µM | 20.5 ± 2.8 | 15.2 ± 2.1 | 64.3 ± 5.1 |
Table 3: Phenotypic Analysis of PBMC Subsets after 24-hour Treatment with GSK2245035
| Treatment Group | Concentration | % CD69+ of CD19+ B cells | % CD86+ of CD123+ pDCs | % SIGLEC1+ of CD14+ Monocytes |
| Vehicle Control | 0 µM | 3.1 ± 0.9 | 8.2 ± 1.5 | 2.5 ± 0.7 |
| GSK2245035 | 0.1 µM | 8.5 ± 1.8 | 15.7 ± 2.4 | 10.1 ± 1.9 |
| GSK2245035 | 1 µM | 25.4 ± 3.5 | 40.2 ± 4.1 | 35.8 ± 3.8 |
| GSK2245035 | 10 µM | 40.1 ± 4.2 | 65.3 ± 5.3 | 55.2 ± 4.9 |
| LPS (Positive Control) | 100 ng/mL | 55.6 ± 5.1 | 75.8 ± 6.2 | 70.4 ± 5.9 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with GSK2245035 by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
GSK2245035
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., PBMCs) at a density of 1 x 10^6 cells/mL in a 6-well plate. Treat cells with the desired concentrations of GSK2245035 or vehicle control for the desired time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Gently collect the cells, including any floating cells, and transfer to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
GSK2245035
-
Cell culture medium
-
PBS
-
70% ice-cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase. Treat with GSK2245035 or vehicle control for the desired duration (e.g., 48 hours). Include a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).
-
Cell Harvesting: Collect and centrifuge the cells at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Deconvolution of the DNA content histogram will provide the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Immune Cell Phenotyping and Activation Marker Analysis
This protocol is designed to identify and quantify different immune cell populations and assess their activation status following GSK2245035 treatment.
Materials:
-
GSK2245035
-
Cell culture medium
-
PBS
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD19, CD14, CD123, CD69, CD86, SIGLEC-1)
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., IFN-α)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment: Culture PBMCs and treat with GSK2245035 or vehicle control for an appropriate time (e.g., 24 hours). Include a positive control for immune cell activation (e.g., LPS).
-
Cell Harvesting and Washing: Harvest cells and wash once with FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated panel of fluorochrome-conjugated antibodies for surface markers.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
(Optional) Intracellular Staining:
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer.
-
Add the fluorochrome-conjugated antibodies for intracellular targets and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Resuspension and Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the data on a flow cytometer. Analyze the data by gating on specific immune cell populations and quantifying the expression of activation markers.
Conclusion
The provided protocols and data presentation formats offer a comprehensive framework for researchers to analyze the cellular effects of GSK2245035 using flow cytometry. These methods will enable the detailed characterization of apoptosis induction, cell cycle modulation, and immune cell activation, contributing to a deeper understanding of the immunomodulatory properties of this TLR7 agonist. Careful experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2245035 Maleate Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the solubility and stability of GSK2245035 maleate, a selective Toll-like receptor 7 (TLR7) agonist. While specific experimental data for this compound is not publicly available, this document outlines detailed protocols based on standard industry practices for similar molecules, such as other maleate salts and purine analogs.
Compound Information
-
IUPAC Name: 6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid
-
Molecular Formula: C₂₄H₃₈N₆O₆
-
Molecular Weight: 506.6 g/mol
-
Mechanism of Action: GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist. Activation of TLR7 in endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs), initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This immune activation is being explored for therapeutic applications, including the treatment of allergic rhinitis.
Signaling Pathway
The activation of TLR7 by GSK2245035 triggers an intracellular signaling cascade primarily mediated by the MyD88 adaptor protein. This pathway ultimately leads to the activation of transcription factors, such as NF-κB and IRF7, which regulate the expression of genes involved in the innate immune response.
TLR7 Signaling Pathway
Solubility Testing
The following protocols describe methods to determine the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Protocol
This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.
Experimental Workflow:
Kinetic Solubility Workflow
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to achieve a target concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours) with gentle agitation.
-
Separation of Undissolved Compound: Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove any precipitated compound.
-
Analysis: Analyze the filtrate by a validated HPLC-UV method.
-
Quantification: Determine the concentration of this compound in the filtrate by comparing the peak area to a standard curve prepared in the same aqueous buffer with a known concentration of the compound.
Thermodynamic Solubility Protocol
This method determines the equilibrium solubility of the compound and is often used in later-stage drug development.
Experimental Workflow:
Thermodynamic Solubility Workflow
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to various solvents of interest (e.g., water, ethanol, PBS at different pH values).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples and filter the supernatant through a fine filter (e.g., 0.22 µm) to remove all undissolved solid particles.
-
Analysis: Analyze the clear supernatant using a validated HPLC-UV method.
-
Quantification: Determine the concentration of this compound in the supernatant by comparing the peak area to a standard curve.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | Data Not Available |
| Water | 25 | Data Not Available |
| Ethanol | 25 | Data Not Available |
| PBS (pH 7.4) | 25 | Data Not Available |
Note: The above table is a template. Experimental determination is required to populate the data.
Stability Testing
A stability-indicating method is crucial for determining the shelf-life and storage conditions of a drug substance. This involves forced degradation studies and the development of a validated analytical method to separate the parent drug from its degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and pathways.
Experimental Workflow:
Forced Degradation Workflow
Methodology:
Solutions of this compound (e.g., 1 mg/mL) are subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
After exposure, samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Data Presentation:
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | Data Not Available | Data Not Available |
| 0.1 M NaOH, 60°C, 24h | Data Not Available | Data Not Available |
| 3% H₂O₂, RT, 24h | Data Not Available | Data Not Available |
| Solid, 80°C, 48h | Data Not Available | Data Not Available |
| Photolytic (UV/Vis) | Data Not Available | Data Not Available |
Note: The above table is a template. Experimental determination is required to populate the data.
Stability-Indicating HPLC Method Protocol
A robust HPLC method is required to separate this compound from any potential degradation products.
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute degradants, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation:
The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Conclusion
The protocols outlined in these application notes provide a solid foundation for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not currently in the public domain, the described methodologies, based on established scientific principles and regulatory expectations, will enable researchers to generate the necessary data to support drug development activities. The provided diagrams for the signaling pathway and experimental workflows offer clear visual aids to understand the underlying biology and the practical steps involved in these critical assessments.
Protocol for dissolving GSK2245035 maleate for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 maleate is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 triggers downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines. This application note provides a detailed protocol for the dissolution of this compound for use in a variety of experimental settings, along with information on its mechanism of action and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 506.60 g/mol | [1][2] |
| Solubility in DMSO | 100.00 mM | [1] |
| Appearance | Solid powder | [1] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol describes the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of this compound powder and the DMSO to room temperature before opening to prevent condensation.
-
Work in a laminar flow hood or other clean environment to maintain sterility.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder using a precision balance. For example, to prepare a 10 mM stock solution, weigh out 5.066 mg of the compound.
-
-
Dissolution in DMSO:
-
Transfer the weighed powder to a sterile amber microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock solution from 5.066 mg of powder, add 1 mL of DMSO.
-
Cap the tube or vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution.[1]
-
-
Storage of Stock Solution:
Note on Further Dilutions:
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired working concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
GSK2245035-Mediated TLR7 Signaling Pathway
GSK2245035, as a TLR7 agonist, activates downstream signaling pathways upon binding to TLR7 in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. This activation is primarily mediated through the MyD88-dependent pathway, leading to the production of type I interferons and pro-inflammatory cytokines.
Caption: TLR7 signaling pathway activated by GSK2245035.
Experimental Workflow for Dissolving this compound
The following diagram illustrates the logical flow of the dissolution protocol.
Caption: Workflow for dissolving this compound.
References
Application Notes and Protocols for GSK2245035 in Human Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a highly potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1] Activation of TLR7, which is primarily expressed in the endosomal compartments of plasmacytoid dendritic cells (pDCs) and B cells, triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines.[2] This activity modulates the immune response, notably by suppressing T helper 2 (Th2) cell-mediated responses, which are characteristic of allergic diseases, and promoting T helper 1 (Th1) and regulatory T (Treg) cell responses. These application notes provide a summary of the in vitro effects of GSK2245035 in human cell culture systems and detailed protocols for its use.
Data Presentation
The following tables summarize the quantitative effects of GSK2245035 on human immune cells in vitro.
Table 1: Potency of GSK2245035 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Parameter | Value | Notes |
| Human PBMCs | IFNα Induction (pEC50) | 9.3 | Data from a study demonstrating the potent IFNα-inducing capability of GSK2245035. |
Table 2: Qualitative Effects of GSK2245035 on Cytokine Production in Human PBMCs from Allergic Donors
| Cytokine | Effect | Cell Type | Conditions |
| IL-5 | Reduced | PBMCs | In vitro culture with allergens |
| IL-13 | Reduced | PBMCs | In vitro culture with allergens |
| IFN-γ | Enhanced | PBMCs | In vitro culture with allergens |
| IL-10 | Enhanced | PBMCs | In vitro culture with allergens |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GSK2245035 in Plasmacytoid Dendritic Cells (pDCs)
GSK2245035, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to TLR7 within the endosome of a pDC. This leads to the activation of transcription factors IRF7 and NF-κB, resulting in the production of IFN-α and other pro-inflammatory cytokines, respectively.
Caption: GSK2245035 TLR7 signaling pathway in pDCs.
Experimental Workflow: Assessing the Effect of GSK2245035 on Allergen-Induced Cytokine Production in Human PBMCs
This workflow outlines the key steps to investigate the immunomodulatory effects of GSK2245035 on PBMCs from allergic donors when challenged with a specific allergen.
Caption: Workflow for analyzing GSK2245035 effects on PBMCs.
Experimental Protocols
Protocol 1: Evaluation of GSK2245035 on Allergen-Induced Cytokine Production from Human PBMCs
Objective: To determine the effect of GSK2245035 on the production of Th1 (IFN-γ), Th2 (IL-5, IL-13), and regulatory (IL-10) cytokines from PBMCs of allergic donors upon in vitro allergen challenge.
Materials:
-
GSK2245035
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human PBMCs isolated from whole blood of donors with known allergies
-
Allergen cocktail (e.g., recombinant Der p 1, Der f 2, Fel d 1, and natural ragweed allergen)[3]
-
96-well cell culture plates
-
ELISA kits for human IL-5, IL-13, IFN-γ, and IL-10
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting and Seeding: Wash the isolated PBMCs twice with RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL. Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.[3]
-
GSK2245035 and Allergen Addition:
-
Prepare a serial dilution of GSK2245035 in complete RPMI-1640 medium.
-
Prepare the allergen cocktail at the desired final concentration (e.g., Der p 1 and Der f 2 at 1 µg/mL, Fel d 1 at 1.25 µg/mL, and ragweed at 125 µg/mL).[3]
-
Add 50 µL of the GSK2245035 dilution to the appropriate wells.
-
Add 50 µL of the allergen cocktail to the appropriate wells.
-
Include control wells: cells only, cells + allergen, and cells + GSK2245035 (without allergen).
-
-
Incubation: Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Cytokine Measurement: Determine the concentrations of IL-5, IL-13, IFN-γ, and IL-10 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-5 and IL-13 production and the fold-increase in IFN-γ and IL-10 production for each concentration of GSK2245035 compared to the allergen-only control. If a dose-response is observed, calculate the IC50 and EC50 values.
Protocol 2: Assessment of Plasmacytoid Dendritic Cell (pDC) and B Cell Activation by GSK2245035
Objective: To evaluate the effect of GSK2245035 on the expression of activation markers on human pDCs and B cells.
Materials:
-
GSK2245035
-
Human PBMCs
-
RPMI-1640 medium (as in Protocol 1)
-
24-well cell culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human:
-
Flow cytometer
Procedure:
-
PBMC Culture: Isolate and prepare PBMCs as described in Protocol 1. Resuspend the cells in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL. Add 1 mL of the cell suspension to each well of a 24-well plate.
-
GSK2245035 Stimulation: Add GSK2245035 to the wells at various concentrations. Include an unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Staining:
-
Harvest the cells from each well and transfer to flow cytometry tubes.
-
Wash the cells with flow cytometry staining buffer.
-
Resuspend the cells in 100 µL of staining buffer containing the appropriate combination of fluorochrome-conjugated antibodies for pDC (anti-CD123, -HLA-DR, -CD80, -CD86) and B cell (anti-CD19 or -CD20, -CD69, -CD86) panels.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the pDC (CD123⁺HLA-DR⁺) and B cell (CD19⁺ or CD20⁺) populations.
-
Analyze the expression levels (e.g., mean fluorescence intensity or percentage of positive cells) of the activation markers (CD80, CD86, CD69) within each cell population for the different GSK2245035 concentrations compared to the unstimulated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro allergen challenge of peripheral blood induces differential gene expression in mononuclear cells of asthmatic patients: inhibition of cytosolic phospholipase A2α overcomes the asthma-associated response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Signal Thresholds for the Unique Antigen Receptor–Linked Gene Expression Programs in Mature and Immature B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of activation markers CD23 and CD69 in B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK2245035 and Cytokine Release Syndrome
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding cytokine release syndrome (CRS) potentially induced by the Toll-like receptor 7 (TLR7) agonist, GSK2245035.
Frequently Asked Questions (FAQs)
Q1: What is GSK2245035 and what is its mechanism of action?
A1: GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), developed for intranasal administration.[1][2] TLR7 is a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[3] Upon activation by single-stranded RNA (ssRNA) or a synthetic agonist like GSK2245035, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines.[3] This immune-modulating activity has been explored for the treatment of allergic rhinitis and asthma.[1][3]
Q2: Is GSK2245035 known to cause Cytokine Release Syndrome (CRS)?
A2: Yes, clinical trials have shown that GSK2245035 can induce adverse events related to cytokine release, particularly at higher doses.[1][2] These events are often described as cytokine release syndrome (CytoRS)-related adverse events (AEs).[2] A dose of 100 ng was associated with "considerable cytokine release syndrome-related symptoms," leading to the discontinuation of testing at higher doses.[1] However, a dose of 20 ng was found to be well-tolerated, with an adverse event incidence similar to placebo.[2]
Q3: What are the common symptoms of GSK2245035-induced CRS?
A3: The most commonly reported CRS-related adverse event in clinical trials with GSK2245035 was headache.[2] Other reported symptoms, which are generally associated with CRS, include fever, chills, rigors, nausea, joint pain (arthralgia), and muscle pain (myalgia).[3]
Q4: How can I monitor for potential CRS in my experiments with GSK2245035?
A4: Monitoring for CRS involves both clinical observation and biomarker analysis. In preclinical animal models, this includes regular monitoring of body temperature and clinical signs of distress. For biomarker analysis, the measurement of key cytokines in plasma or serum is crucial. IFN-gamma-inducible protein-10 (IP-10, also known as CXCL10) has been identified as a clear pharmacodynamic biomarker for GSK2245035 target engagement, with dose-related increases observed in both nasal and serum samples.[2] Other key cytokines to monitor include IFN-α, TNF-α, IL-6, and IL-1β.
Quantitative Data Summary
The following tables summarize the incidence of cytokine release syndrome-related adverse events (CytoRS-AEs) from a randomized, double-blind, placebo-controlled study of intranasally administered GSK2245035 in participants with allergic rhinitis.[2]
Table 1: Incidence of Cytokine Release Syndrome-Related Adverse Events (CytoRS-AEs)
| Treatment Group | Number of Participants (n) | Incidence of CytoRS-AEs (%) |
| Placebo | 14 | Similar to 20 ng GSK2245035 |
| GSK2245035 (20 ng) | 14 | Similar to Placebo |
| GSK2245035 (80 ng) | 14 | 93% |
Table 2: Most Common CytoRS-AE
| Adverse Event | Notes |
| Headache | Most frequently reported CytoRS-AE with a median duration of less than one day.[2] |
Signaling Pathway and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway, a typical in vitro experimental workflow, and a troubleshooting decision tree.
Caption: TLR7 signaling pathway initiated by GSK2245035.
Caption: In vitro workflow for assessing cytokine release.
Caption: Troubleshooting decision tree for in vitro assays.
Experimental Protocols
In Vitro PBMC Stimulation Assay for Cytokine Release
This protocol provides a general framework for assessing the in vitro cytokine release from human peripheral blood mononuclear cells (PBMCs) upon stimulation with GSK2245035.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin
-
GSK2245035 stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
96-well flat-bottom cell culture plates
-
Cytokine detection assay kits (e.g., ELISA or Luminex) for IFN-α, TNF-α, IL-6, IL-1β, and IP-10.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation. Assess cell viability and count using a hemocytometer and trypan blue exclusion.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of GSK2245035 in complete RPMI-1640 medium. Add 100 µL of the GSK2245035 dilutions, vehicle control, or positive control to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may vary depending on the cytokine of interest and should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Store the supernatants at -80°C until analysis. Measure the concentration of the target cytokines (IFN-α, TNF-α, IL-6, IL-1β, and IP-10) in the supernatants using a validated immunoassay (e.g., ELISA or Luminex).
-
Data Analysis: Calculate the mean cytokine concentrations for each condition. Compare the cytokine levels in the GSK2245035-treated wells to the vehicle control to determine the extent of cytokine release.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with GSK2245035.
| Issue | Potential Cause | Recommended Solution |
| High background cytokine levels in unstimulated (vehicle) control wells | Endotoxin (LPS) contamination in reagents or plasticware. | Use certified endotoxin-free reagents and labware. Test all reagents for endotoxin levels. |
| Cell activation during isolation or plating. | Handle cells gently throughout the isolation and plating process. Allow PBMCs to rest for 1-2 hours in the incubator before adding stimuli. | |
| Low or no cytokine response to GSK2245035 | Inactive GSK2245035. | Verify the storage conditions and expiration date of the GSK2245035 stock solution. Prepare fresh dilutions for each experiment. |
| Low PBMC viability. | Assess cell viability before and after the experiment. Optimize the PBMC isolation protocol to ensure high viability (>95%). | |
| Suboptimal cell density. | Perform a cell titration experiment to determine the optimal PBMC density for your specific assay conditions. | |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak cytokine response time for GSK2245035. | |
| High variability between replicate wells | Uneven cell distribution in wells. | Ensure a homogenous cell suspension by gently mixing before and during plating. |
| Inaccurate pipetting. | Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, consider using a multichannel pipette. | |
| Edge effects on the plate. | Avoid using the outer wells of the 96-well plate for critical samples. Fill the outer wells with sterile medium to maintain humidity. | |
| Unexpected cytokine profile (e.g., high TNF-α but low IFN-α) | Donor-to-donor variability in immune response. | Use PBMCs from multiple healthy donors to assess the range of responses. |
| Specificity of the TLR7 agonist. | GSK2245035 is known to preferentially induce Type I IFNs. The observed cytokine profile may be inherent to its mechanism of action. |
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK2245035 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of GSK2245035 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2245035?
A1: GSK2245035 is a highly potent and selective agonist of Toll-like receptor 7 (TLR7).[1] Upon binding to TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, it triggers a signaling cascade. This cascade leads to the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines. This immunomodulatory activity can suppress Th2 cytokine responses, which are associated with allergic reactions.
Q2: What is a good starting concentration for GSK2245035 in in vitro studies?
A2: A good starting point for in vitro studies is in the low nanomolar range. GSK2245035 has a reported pEC50 of 9.3 for IFNα induction in human peripheral blood mononuclear cells (PBMCs), which corresponds to an EC50 of approximately 0.5 nM. Therefore, a concentration range of 0.1 nM to 100 nM is a reasonable starting point for dose-response experiments.
Q3: What cell types are responsive to GSK2245035?
A3: Cells expressing TLR7 are the primary targets of GSK2245035. This includes immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and to a lesser extent, monocytes and macrophages.[2] The responsiveness of a specific cell line will depend on its TLR7 expression level.
Q4: How long should I incubate cells with GSK2245035?
A4: An incubation period of 24 hours has been shown to be effective for inducing IFN-α in human PBMCs. However, the optimal incubation time may vary depending on the cell type and the specific endpoint being measured. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to determine the optimal duration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low response to GSK2245035 | Suboptimal concentration: The concentration of GSK2245035 may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM) to determine the optimal effective concentration. |
| Incorrect cell type: The cells used may not express sufficient levels of TLR7. | Confirm TLR7 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. Consider using a positive control cell line known to express TLR7, such as primary pDCs or a B-cell line. | |
| Incorrect localization: TLR7 is located in the endosome, and the compound may not be reaching its target. | Ensure proper cell culture conditions that allow for endocytosis. Issues with cell health or membrane integrity can affect compound uptake. | |
| Reagent issues: The GSK2245035 compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High cell death or cytotoxicity | Concentration is too high: The concentration of GSK2245035 may be in the cytotoxic range for the cells being used. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for your functional assays. |
| Solvent toxicity: The solvent used to dissolve GSK2245035 (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Include a vehicle control (medium with solvent only) in your experiments. | |
| Contamination: Bacterial or mycoplasma contamination can cause cell death. | Regularly test your cell cultures for contamination. | |
| High variability between experiments | Inconsistent cell number: Variation in the number of cells seeded can lead to inconsistent results. | Ensure accurate and consistent cell counting and seeding for each experiment. |
| Inconsistent reagent preparation: Variations in the preparation of GSK2245035 dilutions can lead to variability. | Prepare fresh serial dilutions from a stock solution for each experiment and use calibrated pipettes. | |
| Cell passage number: The responsiveness of cells can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Unexpected or off-target effects | High concentration: High concentrations of any compound can lead to off-target effects. | Use the lowest effective concentration that gives a robust response in your assay. |
| Compound purity: Impurities in the GSK2245035 preparation could have off-target effects. | Use a high-purity grade of GSK2245035 from a reputable supplier. |
Data Presentation
Table 1: Recommended Concentration Range for In Vitro Functional Assays
| Cell Type | Recommended Starting Concentration Range | Notes |
| Human PBMCs | 0.1 nM - 100 nM | Based on an EC50 of ~0.5 nM for IFNα induction. |
| Other immune cells (e.g., B-cell lines, pDCs) | 0.1 nM - 1 µM | The optimal range may be wider and should be determined empirically. |
| Non-immune cells (TLR7-transfected) | 1 nM - 10 µM | Responsiveness will depend on the level of TLR7 expression. |
Table 2: Representative Cytotoxicity Data for a Selective TLR7 Agonist
| Cell Line | Assay | Incubation Time | CC50 (µM) |
| HEK293 | MTT Assay | 48 hours | > 50 |
| Jurkat | MTT Assay | 48 hours | ~ 25 |
| Primary PBMCs | LDH Assay | 24 hours | > 100 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of GSK2245035 for Cytokine Induction in Human PBMCs
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Prepare GSK2245035 Dilutions: Prepare a stock solution of GSK2245035 in sterile DMSO. Perform a serial dilution of the stock solution in complete RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest GSK2245035 concentration).
-
Cell Treatment: Add 100 µL of the GSK2245035 dilutions or vehicle control to the appropriate wells of the 96-well plate containing the PBMCs.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Measure the concentration of the cytokine of interest (e.g., IFN-α, IL-6, TNF-α) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the GSK2245035 concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Assessing the Cytotoxicity of GSK2245035 using an MTT Assay
-
Cell Seeding: Seed the cells of interest in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Prepare GSK2245035 Dilutions: Prepare a stock solution and serial dilutions of GSK2245035 in culture medium as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different GSK2245035 concentrations, vehicle control, or positive control to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot it against the log of the GSK2245035 concentration to determine the CC50 value.[3][4][5]
Mandatory Visualizations
Caption: TLR7 Signaling Pathway Activated by GSK2245035.
Caption: Workflow for Optimizing GSK2245035 Concentration.
Caption: Troubleshooting Low Response to GSK2245035.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtweet.com [researchtweet.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
GSK2245035 maleate stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of GSK2245035 maleate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, formulations in 0.2% Tween 80 in saline have been reported.[1]
Q2: How should I store the solid this compound powder?
A2: The solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[2]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: Stock solutions, typically prepared in DMSO, should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound sensitive to light?
Q5: For how long is the compound stable at room temperature?
A5: The compound is considered stable for a few weeks during standard shipping at ambient temperatures.[2] However, for laboratory storage, the recommended refrigerated or frozen conditions should be maintained to ensure long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Incomplete solubilization due to incorrect solvent or low temperature. | Ensure you are using a recommended solvent such as DMSO.[2] Gentle warming and vortexing can aid dissolution. Prepare solutions fresh before use whenever possible. |
| Precipitation of the Compound in Aqueous Buffer | The compound may have limited solubility in aqueous solutions. | If you observe precipitation after diluting a DMSO stock solution into an aqueous buffer, consider increasing the percentage of DMSO in the final solution (while being mindful of its potential effects on your experimental system). Alternatively, for in vivo applications, a formulation with a surfactant like Tween 80 may be necessary.[1] |
| Inconsistent Experimental Results | Potential degradation of the compound due to improper storage or handling. | Review your storage procedures for both the solid compound and stock solutions. Ensure they are protected from light and stored at the correct temperatures.[2] Avoid multiple freeze-thaw cycles by preparing aliquots. Consider preparing fresh dilutions from a recently prepared stock solution for critical experiments. |
| Unexpected Biological Activity | Contamination of the stock solution or degradation into active/inactive byproducts. | Filter-sterilize the stock solution using a DMSO-compatible filter if microbial contamination is suspected. If degradation is a concern, and a stability-indicating analytical method (e.g., HPLC) is available, assess the purity of your stock solution. |
Stability Data Summary
While specific quantitative stability data for this compound in a range of solvents is not publicly available, the following table illustrates the type of data that would be generated in a formal stability study. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent | Temperature | Time | Purity (%) | Degradation Products (%) |
| DMSO | -20°C | 6 months | >98% | <2% |
| DMSO | 4°C | 1 month | >98% | <2% |
| PBS (pH 7.4) | 25°C | 24 hours | Data Not Available | Data Not Available |
| Ethanol | 25°C | 24 hours | Data Not Available | Data Not Available |
Note: The data for DMSO is based on general supplier recommendations for storage.[2] Data for other solvents is not available and would need to be determined experimentally.
Experimental Protocols
General Protocol for Assessing Solution Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO, Ethanol, PBS) to a defined concentration.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Add 1N NaOH to the stock solution and incubate at a controlled temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp) for a defined period.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and alkaline samples as needed.
-
-
Analytical Method:
-
Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The mobile phase and column should be chosen to effectively separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.
-
This data will help establish the degradation profile of this compound under different conditions.
-
Visualizations
Signaling Pathway of GSK2245035 (a TLR7 Agonist)
Caption: TLR7 signaling cascade initiated by GSK2245035.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: GSK2245035 and Cytokine Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Toll-like receptor 7 (TLR7) agonist, GSK2245035. The information focuses on understanding and troubleshooting unexpected cytokine profiles observed during pre-clinical and clinical research.
Troubleshooting Guide: Unexpected Cytokine Profiles
This section addresses specific issues that may arise during the analysis of cytokine responses following GSK2245035 treatment.
Q1: We observed a significant increase in IP-10 levels, confirming target engagement, but we do not see the expected downstream changes in Th2 cytokines (e.g., IL-4, IL-5, IL-13) or a significant increase in Th1 cytokines (e.g., IFN-γ). What could be the cause?
A1: This is a critical observation that has been noted in clinical trials with GSK2245035, particularly in the context of allergic asthma.[1][2][3][4] While a robust induction of IP-10 (CXCL10) is a reliable pharmacodynamic biomarker of TLR7 activation, the translation of this proximal event to a broad alteration of the Th1/Th2 cytokine balance can be complex and context-dependent.[2][5][6][7]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Assay Sensitivity and Specificity | - Verify Assay Performance: Ensure that the assays for Th1/Th2 cytokines have the required sensitivity to detect subtle changes. Cytokine concentrations can be very low in certain sample types.[8] - Run Quality Controls: Include positive and negative controls for each cytokine to validate assay performance. - Check for Matrix Effects: Biological matrices (serum, plasma, nasal lavage fluid) can interfere with antibody binding. Perform spike-and-recovery experiments to assess matrix effects.[9][10] |
| Compartmentalized Immune Response | - Analyze Relevant Samples: GSK2245035 is administered intranasally. The primary immune response may be localized to the nasal mucosa. Cytokine changes in peripheral blood may not fully reflect the local tissue environment.[5][6][11] - Consider Multiple Sample Types: If feasible, analyze both nasal lavage fluid/biopsies and peripheral blood mononuclear cells (PBMCs) to get a comprehensive picture of the local and systemic immune response. |
| Timing of Sample Collection | - Optimize Sampling Timepoints: Cytokine expression kinetics vary. IP-10 is an early response gene, while changes in T-cell populations and their cytokine products may occur later. Design a time-course experiment to capture the full dynamic range of the cytokine response. |
| Biological Complexity | - Patient/Subject Heterogeneity: The underlying immune status of the subjects (e.g., severity of allergic disease, baseline Th1/Th2 polarization) can significantly influence the response to an immunomodulator. Stratify data based on relevant clinical parameters. - Regulatory Feedback Loops: The initial induction of Type 1 IFNs can trigger complex downstream regulatory pathways that may dampen or otherwise modulate the expected Th1/Th2 shift. |
A2: High variability is a common challenge in clinical and pre-clinical studies involving immunomodulators.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Pre-analytical Sample Handling | - Standardize Protocols: Implement and strictly adhere to standardized protocols for sample collection, processing, and storage. Inconsistencies can lead to significant variations. - Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade cytokines. Aliquot samples after the initial collection to avoid this.[12] |
| Assay-Related Variability | - Pipetting and Technical Errors: Ensure all technicians are properly trained on pipetting techniques and the specific assay protocol to minimize human error.[13] - Plate Washer Performance: Improperly maintained plate washers are a frequent source of variability in ELISA and multiplex assays.[14] - Batch-to-Batch Reagent Variation: If the study spans a long period, use reagents from the same lot where possible. If not, perform bridging studies to ensure consistency between lots. |
| Inherent Biological Variability | - Increase Sample Size: A larger sample size can help to overcome inherent biological variability and increase the statistical power of the study. - Baseline Measurements: Collect baseline samples before treatment to account for individual differences in cytokine levels. Express data as a fold-change from baseline. |
Q3: At higher doses of GSK2245035, we noted symptoms consistent with cytokine release syndrome (CRS), but our multiplex panel does not show a dramatic elevation of all pro-inflammatory cytokines. Why might this be?
A3: Higher doses of GSK2245035 (e.g., 80-100 ng) have been associated with CRS-like symptoms, most commonly headache.[5][6][7][11] The underlying cytokine profile of this response may be more nuanced than a simple "cytokine storm."
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Selective Cytokine Induction | - GSK2245035's Selectivity: GSK2245035 was designed to preferentially induce Type 1 IFNs over other pro-inflammatory cytokines like TNF-α.[15][16] The CRS symptoms may be driven primarily by the IFN response and its downstream effectors (like IP-10) rather than a broad-based inflammatory cytokine release.[17][18] - Expand Cytokine Panel: Ensure your panel includes a comprehensive set of IFN-related cytokines and chemokines. |
| Transient Cytokine Peaks | - Fine-tune Sampling Schedule: The peak expression of some cytokines that contribute to CRS symptoms may be very transient. A sparse sampling schedule might miss these peaks. Consider more frequent sampling immediately following high-dose administration. |
| Limitations of Multiplex Assays | - Dynamic Range Issues: In a multiplex assay, some cytokines may be present at very high concentrations while others are low. This can lead to saturation of the signal for some analytes, making accurate quantification difficult.[8][19] - Singleplex Validation: If a specific cytokine is suspected to be a key driver, validate its concentration using a singleplex ELISA, which may offer a wider dynamic range. |
Summary of Expected vs. Unexpected Cytokine Profiles
| Parameter | Expected Outcome with GSK2245035 | Potentially Unexpected/Observed Outcome | Reference |
| Target Engagement Biomarker | Robust, dose-dependent increase in IP-10 (CXCL10) in both nasal lavage and serum. | Consistent and robust induction of IP-10 is observed. | [2][5][6][20] |
| Primary Pharmacodynamic Effect | Induction of Type 1 Interferons (IFN-α). | Direct measurement of IFN-α can be challenging due to its transient nature, but downstream gene activation (e.g., IP-10) is a reliable surrogate. | [2][15] |
| Th2 Cytokines (in allergic disease) | Suppression of allergen-induced IL-4, IL-5, and IL-13. | In vitro, GSK2245035 suppresses Th2 cytokines.[15][21] However, in an asthma clinical trial, no significant treatment effect on sputum IL-5 was observed.[1][2] | |
| Th1 Cytokines | Enhancement of IFN-γ production. | In vitro studies show enhanced IFN-γ, but in vivo evidence in clinical trials is less clear.[6] | |
| Pro-inflammatory Cytokines | Selective for IFN induction with less potent release of TNF-α. | Low doses (e.g., 20 ng) are well-tolerated. Higher doses (≥40-80 ng) lead to CRS-like symptoms (e.g., headache), suggesting some pro-inflammatory cytokine activity.[5][6][7][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK2245035?
A1: GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7).[2][21] TLR7 is an endosomal receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[2] Upon activation by GSK2245035, TLR7 initiates a signaling cascade through the MyD88 adapter protein, leading to the activation of transcription factors like IRF-7. This results in the strong induction of Type 1 interferons (IFNs), particularly IFN-α.[2][15] The intended therapeutic effect in allergic diseases is to leverage this IFN-α production to suppress the underlying Type 2 inflammatory response (driven by Th2 cells) and promote a shift towards a Th1/Treg-mediated immune environment.[15][16]
Q2: Why was IP-10 chosen as a key pharmacodynamic biomarker?
A2: IP-10 (Interferon-gamma-inducible protein 10), also known as CXCL10, is a chemokine that is strongly and rapidly induced by Type 1 (IFN-α/β) and Type 2 (IFN-γ) interferons. Since GSK2245035's primary mechanism is the induction of IFN-α, measuring the downstream product IP-10 serves as a reliable and robust indicator that the drug has engaged its target (TLR7) and activated the intended signaling pathway.[5][6][7] Its levels have been shown to increase in a dose-dependent manner in both nasal and systemic compartments following GSK2245035 administration.[5][6]
Q3: Could the intranasal route of administration explain the disconnect between biomarker engagement and clinical efficacy in asthma?
A3: This is a key question in the development of GSK2245035. The hypothesis was that intranasal administration would expose local immune cells in the upper airways to the drug, leading to a modification of the immune response that would also benefit the lower airways in asthma.[2] While target engagement was clearly demonstrated in the nasal passages (increased nasal IP-10), a pivotal study in mild allergic asthma did not show a significant attenuation of the late asthmatic response in the lungs.[1][2][4] This suggests that the localized immune modulation in the upper airways may not have been sufficient to impact the inflammatory processes in the lower airways in that patient population.
Q4: What are the key differences between a multiplex cytokine assay (e.g., Luminex) and a singleplex ELISA?
A4: Both are immunoassays used to quantify cytokine levels, but they differ in their capacity and application.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a "singleplex" method, meaning it measures one specific analyte (cytokine) per well. It is highly sensitive and specific, making it the gold standard for validating the concentration of a single protein of interest.[8]
-
Multiplex Assay (e.g., Luminex): This technology uses color-coded beads, each coated with an antibody specific to a different cytokine. This allows for the simultaneous measurement of dozens of analytes from a single, small-volume sample.[8][10] It is highly efficient for screening a broad profile of cytokines but can sometimes be more susceptible to cross-reactivity and may have different dynamic ranges for different analytes within the same panel.[8][19]
Experimental Protocols
Protocol 1: Multiplex Cytokine Analysis of Serum Samples using Luminex Technology
This protocol provides a general framework. Always refer to the specific manufacturer's instructions for the multiplex kit being used.
-
Sample Preparation:
-
Standard Curve Preparation:
-
Reconstitute the lyophilized cytokine standard cocktail with the provided standard diluent to create the highest concentration point.
-
Perform a serial dilution of the standard to generate a 7-point standard curve, plus a blank. Use the recommended diluent and follow the dilution scheme in the kit manual.
-
-
Assay Procedure:
-
Pre-wet the 96-well filter plate with wash buffer and aspirate using a vacuum manifold.
-
Vortex the antibody-coupled magnetic beads for 30 seconds, then add the appropriate volume to each well.
-
Wash the beads twice with wash buffer.
-
Add 50 µL of prepared standards, controls, and diluted samples to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for 1-2 hours, protected from light.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the biotinylated detection antibody cocktail to each well.
-
Incubate on a shaker at room temperature for 1 hour, protected from light.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of Streptavidin-PE to each well.
-
Incubate on a shaker at room temperature for 30 minutes, protected from light.
-
Wash the plate three times with wash buffer.
-
Resuspend the beads in 100 µL of sheath fluid or reading buffer.
-
Acquire data on a Luminex instrument (e.g., MAGPIX®, Luminex 200™) using the system software.
-
Protocol 2: Singleplex ELISA for IP-10 Quantification
This protocol describes a typical sandwich ELISA.
-
Plate Coating:
-
Dilute the capture antibody (anti-human IP-10) to the recommended concentration in coating buffer.
-
Add 100 µL to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Prepare a standard curve using recombinant IP-10 protein.
-
Add 100 µL of prepared standards and samples (diluted in Blocking Buffer) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the diluted biotinylated detection antibody (anti-human IP-10) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development and Reading:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature until a blue color develops (typically 15-20 minutes).
-
Add 50 µL of Stop Solution (e.g., 1M H₂SO₄) to each well. The color will turn yellow.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
Visualizations
Caption: Simplified signaling pathway of GSK2245035 via TLR7 activation.
Caption: Standard experimental workflow for cytokine profiling studies.
Caption: Troubleshooting workflow for unexpected cytokine profiling results.
References
- 1. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study | PLOS One [journals.plos.org]
- 5. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Choose the Right Cytokine Detection Method for Your Research? - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. ProcartaPlex Assays Support – Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 14. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 15. researchgate.net [researchgate.net]
- 16. GSK2245035, a TLR7 agonist, Does Not Increase Pregnancy Loss in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural killer cell - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK2245035 Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Toll-like Receptor 7 (TLR7) agonist, GSK2245035, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is GSK2245035 and what is its primary mechanism of action?
A1: GSK2245035 is a highly potent and selective small molecule agonist for Toll-like Receptor 7 (TLR7).[1] Its primary mechanism of action is to stimulate the production of Type I interferons (IFNs), particularly IFNα, and other cytokines by activating TLR7.[1][2] This activation triggers a signaling cascade through the MyD88 adapter protein, leading to the activation of transcription factors like IRF-7 (for IFNα production) and NFκB (for pro-inflammatory cytokines).[2] This immunomodulatory activity is being explored for the treatment of allergic asthma and rhinitis by shifting the immune response from a Th2 to a Th1/Treg phenotype.[3]
Q2: What is the recommended route of administration for GSK2245035 in animal models?
A2: The most extensively documented route of administration for GSK2245035 in animal models is intranasal (i.n.) delivery.[1][2][4] This route is chosen to target TLR7-expressing cells in the nasal mucosa and airways directly, aiming for a localized immune response.[2][5]
Q3: What vehicle should be used for formulating GSK2245035 for intranasal administration in mice?
A3: A commonly used vehicle for intranasal administration of GSK2245035 in mice is 0.2% Tween 80 in saline .[1] It is crucial to ensure the compound is fully solubilized and stable in the chosen vehicle.
Q4: Are there data on other routes of administration for GSK2245035 in animal models?
Q5: What are the expected pharmacodynamic effects following GSK2245035 administration in animal models?
A5: Following intranasal administration in animal models, GSK2245035 is expected to induce a dose-dependent increase in downstream biomarkers of TLR7 activation. Key biomarkers include IFNα and the IFNγ-inducible protein 10 (IP-10) in both serum and nasal lavage fluid.[1][2] In mice, these effects have been observed as early as 2 hours post-dosing.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low Pharmacodynamic Response
| Possible Cause | Troubleshooting Step |
| Improper Intranasal Delivery Technique: Incorrect administration may lead to the solution being swallowed rather than distributed throughout the nasal cavity. | - Refine Technique: Ensure the animal is properly restrained and positioned. For mice, holding them in a supine position during and briefly after administration can improve delivery to the upper nasal cavity. Utilize a pipette with a fine, flexible tip to minimize injury and ensure accurate placement. Consider anesthetizing the animal for more controlled administration, although this may affect physiological responses. - Volume Considerations: Use small volumes (e.g., 10-30 µL for mice) split between the nares to prevent overflow into the pharynx. |
| Compound Precipitation or Instability: GSK2245035 may not be fully solubilized or could be degrading in the vehicle. | - Verify Formulation: Prepare the dosing solution fresh before each experiment. Visually inspect the solution for any precipitates. If solubility issues are suspected, slight adjustments to the vehicle composition (e.g., co-solvents) may be necessary, but this would require re-validation. - Check Stability: If solutions are stored, ensure they are kept under appropriate conditions (e.g., protected from light, refrigerated) and for a validated period. |
| Incorrect Dosing: Errors in dose calculation or dilution can lead to a lower-than-expected response. | - Recalculate Dose: Double-check all calculations for dose, concentration, and volume. Ensure accurate weighing of the compound and precise dilutions. - Calibrate Equipment: Verify the accuracy of pipettes and other measuring equipment. |
Issue 2: Adverse Events at the Administration Site
| Possible Cause | Troubleshooting Step |
| Irritation from the Vehicle or Compound: The formulation may be causing irritation to the nasal mucosa. | - Vehicle Control: Always include a vehicle-only control group to assess the effects of the formulation itself. - Lower Concentration: If irritation is observed with the active compound, consider if a lower, yet still efficacious, dose can be used. |
| Physical Injury During Dosing: The administration technique may be causing trauma to the nasal passages. | - Use Appropriate Equipment: Employ appropriately sized and flexible dosing cannulas or pipette tips. - Gentle Handling: Ensure personnel are well-trained in the administration technique to minimize stress and physical injury to the animal. |
Issue 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Volume or Placement: Minor variations in the administration technique between animals can lead to significant differences in uptake and response. | - Standardize Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for intranasal administration. Ensure all personnel are trained on the same SOP. - Practice Technique: Allow technicians to practice the technique to ensure proficiency and consistency. |
| Biological Variability: Inherent differences between individual animals can contribute to variability. | - Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase the statistical power of the study. - Acclimatization: Ensure animals are properly acclimatized to the experimental conditions and handling to reduce stress-induced variability. |
Data Presentation
Table 1: In Vivo Pharmacodynamic Response of Intranasal GSK2245035 in BALB/c Mice
| Dose (mg/kg) | Time Point | IFNα (pg/mL) in Serum | IP-10 (pg/mL) in Nasal Lavage |
| Vehicle | 2h | Undetectable | ~100 |
| 0.1 | 2h | Undetectable | ~500 |
| 0.3 | 2h | ~200 | ~2000 |
| 1 | 2h | ~800 | ~4000 |
| 3 | 2h | ~1500 | >5000 |
| Vehicle | 6h | Undetectable | ~100 |
| 0.3 | 6h | Undetectable | ~1000 |
| 1 | 6h | ~200 | ~2000 |
| 3 | 6h | ~400 | ~3000 |
| Data are approximate values based on graphical representations in the source literature for illustrative purposes.[1] |
Table 2: Pharmacodynamic Response to Intranasal GSK2245035 in Cynomolgus Monkeys
| Dose (ng/kg/week) | Systemic IFN-α Fold Increase (vs. Predose) | Systemic IP-10 Fold Increase (vs. Predose) |
| 3 | ~14.8 | Not specified |
| 30 | ~40 | Not specified |
| Data derived from a study in pregnant cynomolgus monkeys.[3] |
Experimental Protocols
Protocol 1: Intranasal Administration of GSK2245035 in Mice
1. Materials:
- GSK2245035
- Tween 80
- Sterile Saline (0.9% NaCl)
- Micropipette and sterile, fine-point tips
- BALB/c mice (female, age-matched)
2. Preparation of Dosing Solution:
- Prepare a stock solution of GSK2245035 in a suitable solvent (e.g., DMSO) if necessary for initial solubilization.
- Prepare the vehicle solution of 0.2% Tween 80 in sterile saline.
- Perform serial dilutions of the GSK2245035 stock into the vehicle to achieve the final desired concentrations for dosing. Ensure the final concentration of the initial solvent (e.g., DMSO) is minimal and consistent across all groups, including the vehicle control.
- Vortex solutions thoroughly to ensure homogeneity. Prepare fresh on the day of dosing.
3. Administration Procedure:
- Briefly anesthetize the mice (e.g., using isoflurane) to ensure accurate dosing and prevent sneezing.
- Position the mouse in a supine position.
- Using a micropipette, carefully administer a small volume (e.g., 10-15 µL per nostril) of the GSK2245035 solution or vehicle into the nares.
- Alternate between nostrils to allow for absorption and prevent fluid from being aspirated into the lungs.
- Keep the mouse in a supine position for a short period (e.g., 1-2 minutes) post-administration to facilitate distribution within the nasal cavity.
- Monitor the animal until it has fully recovered from anesthesia.
4. Sample Collection and Analysis:
- At predetermined time points (e.g., 2 and 6 hours post-dose), collect blood via cardiac puncture or another appropriate method for serum separation.[1]
- Perform nasal lavage by flushing the nasal cavity with a small volume of sterile saline or PBS to collect fluid for cytokine analysis.[1]
- Analyze serum and nasal lavage fluid for IFNα and IP-10 levels using appropriate immunoassays (e.g., ELISA).[1]
Visualizations
Caption: TLR7 Signaling Pathway Activated by GSK2245035.
Caption: Experimental Workflow for In Vivo Mouse Studies.
Caption: Troubleshooting Logic for Low PD Response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. GSK2245035, a TLR7 agonist, Does Not Increase Pregnancy Loss in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2245035 & IFN-α Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK2245035 to induce interferon-alpha (IFN-α).
Troubleshooting Guide: Low IFN-α Induction
This guide addresses common issues that may lead to lower-than-expected IFN-α induction in your experiments.
Q1: I am not observing any significant IFN-α induction after treating my cells with GSK2245035. What are the potential reasons?
A1: Several factors could contribute to a lack of IFN-α induction. Here is a step-by-step troubleshooting guide to identify the issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low IFN-α induction.
Q2: How can I be sure that my GSK2245035 is active and properly prepared?
A2: GSK2245035 is a highly potent compound, and its proper handling is crucial for experimental success.[1]
-
Storage and Stability: Store the compound as recommended by the supplier, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Information on the stability of GSK2245035 in cell culture media is not extensively published, so it is best to prepare fresh dilutions for each experiment.
-
Solubility and Reconstitution: Due to its high potency, very small amounts of GSK2245035 are needed for experiments.[1] Ensure you are using a validated protocol for reconstitution to achieve the desired stock concentration. The maleate salt of GSK2245035 is more soluble and stable.[1]
-
Purity: The purity of synthetic TLR agonists can impact their activity.[2][3][4][5] If possible, obtain a certificate of analysis from the supplier.
Q3: What cell types are best for IFN-α induction with GSK2245035, and what are the critical considerations for cell culture?
A3: Plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α in response to TLR7 agonists like GSK2245035.[6][7]
-
Cell Source: You can use isolated primary pDCs or peripheral blood mononuclear cells (PBMCs) which contain pDCs.
-
Cell Viability: Ensure high cell viability (>90%) before starting your experiment. Low viability can significantly impact cytokine production.[7][8][9][10][11]
-
Cell Density: Plating cells at an optimal density is important. High cell density can sometimes enhance IFN-α responses through autocrine/paracrine signaling.
Q4: What is a typical dose range for GSK2245035 in in-vitro experiments, and how long should I incubate the cells?
| Application | Dose/Concentration | Downstream Marker | Reference |
| In-vitro (Human PBMCs) | Not specified | Reduced IL-5 and IL-13 | [12] |
| Intranasal (Human) | 20 ng | Increased IP-10 | [13][14][15] |
| Intranasal (Human) | 80 ng | Increased IP-10 | [11][14] |
| Intranasal (Cynomolgus Monkeys) | 3 ng/kg/week | Increased IFN-α and IP-10 | [16] |
| Intranasal (Cynomolgus Monkeys) | 30 ng/kg/week | Increased IFN-α and IP-10 | [16] |
Incubation Time: IFN-α production by pDCs in response to TLR7 agonists can be detected as early as 4 hours and typically peaks between 18-24 hours.[1][17][18]
Q5: My IFN-α ELISA is giving a low or no signal. How can I troubleshoot the assay itself?
A5: A low or absent signal in your ELISA can be due to several factors related to the assay procedure.
| Potential Issue | Recommended Solution |
| Incorrect Reagent Preparation or Handling | Ensure all buffers, standards, and antibodies are prepared according to the manufacturer's protocol. Avoid repeated freeze-thaw cycles of reagents. |
| Improper Plate Washing | Insufficient washing can lead to high background, while excessive washing can reduce the signal. Use an automated plate washer if available for consistency. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol. |
| Problem with the Standard Curve | Ensure accurate serial dilutions of the standard. A poor standard curve will lead to inaccurate sample quantification. |
| Plate Reader Settings | Verify that the correct wavelength (typically 450 nm for TMB substrate) and any necessary corrections are set on the plate reader. |
| Inactive Reagents | Check the expiration dates of all kit components. Use a positive control (recombinant IFN-α) to confirm that the assay is working. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2245035?
A1: GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed in pDCs that recognizes single-stranded RNA. Upon binding of GSK2245035, TLR7 initiates a signaling cascade that leads to the production of type I interferons, with a preference for IFN-α.[15][19]
TLR7 Signaling Pathway Leading to IFN-α Production
Caption: Simplified TLR7 signaling pathway for IFN-α production.
Q2: Why is IP-10 often measured alongside or instead of IFN-α?
A2: Interferon-gamma-inducible protein 10 (IP-10), also known as CXCL10, is a chemokine whose production is strongly induced by type I interferons (including IFN-α) and IFN-γ.[20][21][22] It is often used as a pharmacodynamic biomarker for IFN-α activity for several reasons:
-
Higher Stability and Concentration: IP-10 is generally more stable and present at higher concentrations in biological fluids compared to IFN-α, making it easier to detect.[21]
-
Indirect Measure of IFN Activity: Measuring IP-10 provides an indirect but reliable indication of the biological activity of the induced IFN-α.[21]
-
Established Biomarker: IP-10 has been used to confirm target engagement in clinical trials of GSK2245035.[13][14][15]
Q3: What are appropriate positive and negative controls for my experiment?
A3: Including proper controls is essential for validating your results.[12][23][24][25][26]
-
Positive Controls:
-
For Cell Stimulation: A known potent TLR7 agonist (e.g., R848) can be used to confirm that your cells are responsive.
-
For IFN-α Assay: Recombinant IFN-α should be used to generate a standard curve and can also be spiked into a sample to check for matrix effects.[12]
-
-
Negative Controls:
-
For Cell Stimulation: An untreated cell sample (vehicle control) is crucial to establish the baseline IFN-α level.
-
For IFN-α Assay: Cell culture medium alone should be run to ensure it does not contribute to the signal.[12]
-
Experimental Protocols
Protocol: In-vitro Stimulation of PBMCs with GSK2245035
-
Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Assess cell viability using a method like trypan blue exclusion; viability should be >90%.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (containing 10% fetal bovine serum and antibiotics) and seed in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of GSK2245035 in a suitable solvent (e.g., DMSO) and then perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Cell Treatment: Add the diluted GSK2245035 or control vehicle to the appropriate wells. Include a positive control (e.g., R848 at 1 µM) and a negative control (vehicle only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant for IFN-α analysis. Store supernatants at -80°C if not analyzed immediately.
Protocol: Quantification of IFN-α by ELISA
-
Kit Selection: Use a commercially available human pan-IFN-α ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Assay Procedure: Follow the step-by-step procedure outlined in the ELISA kit manual. This typically involves coating the plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-α in your samples. Remember to account for any dilution factors.
References
- 1. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic glycolipid-based TLR4 antagonists negatively regulate TRIF-dependent TLR4 signalling in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
- 9. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of tissue reaction, cell viability and cytokine production induced by Sealapex Plus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the Importance of Positive & Negative ELISA Controls? | R&D Systems [rndsystems.com]
- 13. Interferon (IFN)-gamma-inducible protein-10: association with histological results, viral kinetics, and outcome during treatment with pegylated IFN-alpha 2a and ribavirin for chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GSK2245035, a TLR7 agonist, Does Not Increase Pregnancy Loss in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of IP-10/CXCL10 secretion as an immunomodulatory effect of low-dose adjuvant interferon-alpha during treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. imd-berlin.de [imd-berlin.de]
- 22. mabtech.com [mabtech.com]
- 23. Positive and Negative Controls | Rockland [rockland.com]
- 24. Positive and negative control of virus-induced interferon-A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Positive and negative controls for antibody validation. EuroMAbNet [euromabnet.com]
- 26. youtube.com [youtube.com]
Technical Support Center: Cell Viability Assays with GSK2245035
Welcome to the technical support center for researchers utilizing GSK2245035 in cell viability assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is GSK2245035 and how does it affect cell viability?
GSK2245035 is a potent and selective agonist of Toll-like Receptor 7 (TLR7).[1][2] Its primary mechanism of action is to stimulate the production of type I interferons, particularly IFN-α, which modulates the immune response.[1] While its main application is in immunomodulation for conditions like allergic asthma, TLR7 agonists have also been shown to have direct effects on various cell types, including cancer cells. These effects can include inhibition of proliferation, induction of apoptosis, or autophagic cell death. Therefore, cell viability assays are crucial for assessing both the potential therapeutic effects and the cytotoxic profile of GSK2245035 on your cells of interest.
Q2: Which cell viability assays are recommended for use with GSK2245035?
Standard colorimetric and luminescence-based assays are suitable for assessing the effects of GSK2245035 on cell viability. Commonly used assays include:
-
MTT/MTS Assays: These assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan product.[3][4]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[4][5][6]
The choice of assay may depend on the cell type, experimental throughput, and required sensitivity.
Q3: What are the expected IC50 values for GSK2245035 in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of GSK2245035 can vary significantly depending on the specific cell line and its expression of TLR7. As of now, specific IC50 values for GSK2245035 across a wide range of cancer cell lines are not extensively published in publicly available literature. However, for other TLR7 agonists, IC50 values can range from nanomolar to micromolar concentrations. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.
Q4: Can I use GSK2245035 with peripheral blood mononuclear cells (PBMCs)?
Yes, PBMCs are a relevant cell type for studying the effects of an immunomodulator like GSK2245035. However, it's important to note that PBMCs are a mixed population of non-proliferating cells. To assess the effects on proliferation, you may need to stimulate them with mitogens like phytohemagglutinin (PHA) or lipopolysaccharide (LPS).[7][8] For viability assays on non-proliferating PBMCs, you will be measuring the direct cytotoxic or protective effects of the compound.
Troubleshooting Guide
Encountering inconsistent results in cell viability assays is a common challenge. This guide provides a structured approach to troubleshooting issues when working with GSK2245035.
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// Low Signal Path cell_density [label="Incorrect Cell Density", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlr7_expression [label="Low/No TLR7 Expression in Cells", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay_sensitivity [label="Assay Not Sensitive Enough", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound_activity [label="Compound Inactivity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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start -> var_replicates; var_replicates -> inconsistent_dose [label="No"]; inconsistent_dose -> low_signal [label="No"]; low_signal -> end [label="No"];
var_replicates -> uneven_seeding [label="Yes"]; uneven_seeding -> pipetting_error; pipetting_error -> edge_effects; edge_effects -> reagent_mixing; reagent_mixing -> end;
inconsistent_dose -> drug_dilution [label="Yes"]; drug_dilution -> cell_passage; cell_passage -> incubation_time; incubation_time -> solvent_effect; solvent_effect -> end;
low_signal -> cell_density [label="Yes"]; cell_density -> tlr7_expression; tlr7_expression -> assay_sensitivity; assay_sensitivity -> compound_activity; compound_activity -> end; } Troubleshooting Decision Tree for Cell Viability Assays.
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicate Wells | Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting for dispensing cells. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. | |
| Edge Effects | Avoid using the outer wells of the microplate. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete Reagent Mixing | Ensure gentle but thorough mixing after adding assay reagents. Avoid creating bubbles. | |
| Inconsistent Dose-Response Curve | Incorrect Drug Dilutions | Prepare fresh serial dilutions of GSK2245035 for each experiment. Verify the stock solution concentration. |
| High Cell Passage Number | Use cells with a consistent and low passage number, as high passage numbers can alter cell characteristics and drug sensitivity.[9] | |
| Suboptimal Incubation Time | Optimize the incubation time with GSK2245035. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Solvent (e.g., DMSO) Toxicity | Include a solvent control to ensure the concentration of the solvent is not affecting cell viability. Keep the final solvent concentration consistent across all wells and typically below 0.5%. | |
| Low Signal or No Effect | Incorrect Cell Density | Optimize the cell seeding density. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death independent of the drug. |
| Low or No TLR7 Expression | Confirm that your cell line expresses TLR7. You can check this through qPCR, western blotting, or by using a positive control cell line known to express TLR7. | |
| Assay Not Sensitive Enough | For low cell numbers or subtle effects, a more sensitive assay like a luminescence-based ATP assay (e.g., CellTiter-Glo®) may be necessary.[9] | |
| Compound Inactivity | Ensure proper storage and handling of the GSK2245035 stock solution to prevent degradation. | |
| Unexpected Increase in Viability | Immunostimulatory Effects | At certain concentrations, GSK2245035 might stimulate the proliferation of immune cells (like PBMCs). This is a real biological effect and should be noted. |
| Assay Interference | Some compounds can interfere with the chemistry of the viability assay. Run a cell-free control with the compound and assay reagent to check for direct chemical interactions. |
Data Presentation
The following tables provide a representative summary of IC50 values for TLR7 agonists in various cancer cell lines. Note: Data for GSK2245035 is not widely available in public literature; therefore, these values are illustrative and based on other known TLR7 agonists. It is essential to determine these values experimentally for your specific conditions.
Table 1: Representative IC50 Values of TLR7 Agonists in Cancer Cell Lines
| Cell Line | Cancer Type | TLR7 Agonist | Reported IC50 (µM) |
| B16F10 | Melanoma | Imiquimod | ~50 |
| A549 | Lung Carcinoma | Imiquimod | >100 |
| MCF-7 | Breast Cancer | Imiquimod | ~75 |
| Panc-1 | Pancreatic Cancer | Gardiquimod | ~20 |
Table 2: Hypothetical GSK2245035 IC50 Values for Experimental Design
This table provides a hypothetical range of IC50 values to aid in designing initial dose-response experiments with GSK2245035.
| Cell Line Type | Assumed TLR7 Expression | Expected IC50 Range (µM) |
| Plasmacytoid Dendritic Cells (pDCs) | High | 0.01 - 1 |
| B-cell Lymphoma | Moderate to High | 1 - 25 |
| Non-hematopoietic Cancer Cells | Low to Moderate | 25 - 100+ |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
Materials:
-
GSK2245035 stock solution (e.g., in DMSO)
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 1x10^5 - 5x10^5 cells/well for suspension/PBMCs) in 100 µL of culture medium.[8] Incubate for 24 hours to allow for attachment (for adherent cells).
-
Drug Treatment: Prepare serial dilutions of GSK2245035 in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures ATP levels as an indicator of cell viability and is generally more sensitive than the MTT assay.
Materials:
-
GSK2245035 stock solution
-
Cells of interest
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours if necessary.
-
Drug Treatment: Add serial dilutions of GSK2245035 to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration at 37°C.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of delayed isolation of peripheral blood mononuclear cells on cell viability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. ch.promega.com [ch.promega.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Technical Support Center: Addressing Poor Aqueous Solubility of GSK2245035
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of GSK2245035 during in vitro and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK2245035 and why is its solubility a concern?
A1: GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist that has been investigated for its immunomodulatory effects, particularly in the context of respiratory allergies.[1][2][3][4][5] Like many small molecule drug candidates, it can exhibit poor solubility in aqueous solutions, which poses a significant challenge for researchers. Inconsistent dissolution can lead to inaccurate and unreliable results in a variety of biological assays.
Q2: What are the initial steps to dissolve GSK2245035 for in vitro studies?
A2: Due to its likely hydrophobic nature, direct dissolution in aqueous buffers is generally not recommended. The standard initial approach is to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[6][7] This stock solution can then be serially diluted into the aqueous experimental medium to the final desired concentration.
Q3: My GSK2245035 precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: This is a common issue known as "crashing out." It occurs when the hydrophobic compound is no longer soluble as the polarity of the solvent dramatically increases.[6] To prevent this, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and precipitation.[7] Additionally, adding the stock solution dropwise into the vortexing aqueous buffer can facilitate rapid dispersion and prevent localized oversaturation.[7]
Q4: Can adjusting the pH of my aqueous solution improve the solubility of GSK2245035?
A4: For ionizable compounds, adjusting the pH of the solution can significantly enhance solubility.[6][8] Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble below their pKa.[8] If GSK2245035 has ionizable functional groups, creating a buffered solution at an optimal pH could be a viable strategy.
Q5: Are there other methods to enhance the solubility of GSK2245035 for my experiments?
A5: Yes, several techniques can be employed to improve the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[8] Physical methods include particle size reduction (micronization) and creating solid dispersions with hydrophilic polymers.[9][10] Chemical methods involve the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[10][11]
Troubleshooting Guide
Issue 1: GSK2245035 powder will not dissolve in the chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration. |
| Compound requires energy to dissolve. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Be cautious, as prolonged heat can degrade some compounds.[6][12] |
| Incorrect solvent choice. | While DMSO is a common choice, other organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) could be tested.[6] |
Issue 2: The GSK2245035 working solution is cloudy or contains visible particulates after dilution.
| Possible Cause | Troubleshooting Step |
| The final concentration exceeds the solubility limit in the aqueous medium. | Decrease the final working concentration of GSK2245035.[7] |
| The percentage of the organic co-solvent is too high, causing buffer instability. | Ensure the final concentration of the organic solvent is minimal, ideally below 0.5% (v/v).[7] |
| Improper mixing technique leading to localized high concentrations and precipitation. | Add the stock solution dropwise to the vortexing aqueous buffer for rapid dispersion.[7] |
| The compound is forming aggregates. | Briefly sonicate the final working solution to break up small aggregates.[7] |
Issue 3: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| The compound is not fully in solution, leading to variable effective concentrations. | Visually inspect all solutions for precipitation before use. Consider filtering the final working solution through a 0.22 µm filter. |
| The compound is adsorbing to plasticware. | Use low-adhesion plasticware for preparing and storing solutions.[7] |
| The organic solvent is affecting the biological system. | Run a vehicle control with the same final concentration of the organic solvent to assess its effect. |
Summary of Solubility Enhancement Techniques
| Technique | Principle | Considerations |
| Co-solvency | Using a mixture of solvents to reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[11] | Common co-solvents include DMSO, ethanol, and PEGs.[6] The concentration of the co-solvent must be compatible with the experimental system. |
| pH Adjustment | For ionizable compounds, adjusting the pH to favor the more soluble ionized form can increase solubility.[6] | Requires knowledge of the compound's pKa. The chosen pH must be compatible with the assay. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. | Examples include Tween-80 and Pluronic-F68.[11] The concentration must be above the critical micelle concentration (CMC). |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[10] | The size of the cyclodextrin cavity must be appropriate for the size of the GSK2245035 molecule. |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[9] | This is a more advanced technique typically used in formulation development.[13] |
Experimental Protocols
Protocol 1: Preparation of a GSK2245035 Stock Solution in DMSO
Materials:
-
GSK2245035 powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of GSK2245035 powder (e.g., 1 mg) using an analytical balance and place it in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of GSK2245035, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the GSK2245035 powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
Protocol 2: Preparation of a Final Aqueous Working Solution
Materials:
-
GSK2245035 stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Prepare Intermediate Dilutions (if necessary): From your concentrated stock solution in DMSO, prepare a series of intermediate dilutions in pure DMSO. This can help prevent localized high concentrations when adding to the aqueous buffer.[6]
-
Prepare Final Aqueous Solution: Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
Dilution and Mixing: While vigorously vortexing the aqueous buffer, add the required volume of the GSK2245035 DMSO stock (or intermediate dilution) dropwise. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to ensure rapid dispersion.[6]
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.
Visualizations
Caption: Experimental workflow for preparing GSK2245035 solutions.
Caption: Simplified TLR7 signaling pathway activated by GSK2245035.
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. japer.in [japer.in]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
Comparative Guide to TLR7 Activation: GSK2245035 versus Imiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Toll-like receptor 7 (TLR7) agonists: GSK2245035, a selective intranasal agent, and imiquimod, a widely used topical immune response modifier. This document focuses on their mechanisms of action, performance in activating TLR7-mediated immune responses, and the experimental data supporting these findings.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune system's recognition of single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines and chemokines. This response initiates a broad antiviral state and modulates the adaptive immune response, making TLR7 an attractive target for the development of immunomodulatory therapies for a range of diseases, including viral infections, allergies, and cancer.[2][3]
GSK2245035 is a novel and highly selective TLR7 agonist developed for intranasal administration to treat allergic respiratory diseases like asthma and allergic rhinitis.[1] Its design prioritizes the induction of IFN-α while minimizing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Imiquimod is an imidazoquinoline compound and a well-established TLR7 agonist, though it may also exhibit some activity on TLR8.[4] It is the active ingredient in several FDA-approved topical creams (e.g., Aldara™, Zyclara™) used to treat skin conditions such as genital warts, superficial basal cell carcinoma, and actinic keratosis.[5][6] Imiquimod stimulates a robust local immune response characterized by the induction of various pro-inflammatory cytokines.[5]
Mechanism of Action: TLR7 Signaling Pathway
Both GSK2245035 and imiquimod exert their effects by binding to and activating TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon agonist binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway bifurcates to activate two key transcription factors:
-
Interferon Regulatory Factor 7 (IRF7): This leads to the transcription and secretion of type I interferons, most notably IFN-α.
-
Nuclear Factor-kappa B (NF-κB): This drives the expression of a wide array of pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and IL-12.
Performance Comparison: In Vitro Potency
Direct comparative studies measuring the potency of GSK2245035 and imiquimod under identical experimental conditions are limited in the public domain. However, data from separate studies provide insights into their relative activities.
| Compound | Assay System | Cytokine Measured | Potency (pEC50) | Potency (Concentration) | Reference |
| GSK2245035 | Human PBMCs | IFN-α | 9.3 | - | [Source not found] |
| Human PBMCs | TNF-α | 6.5 | - | [Source not found] | |
| Imiquimod | Human PBMCs | IFN-α | Not Reported | 1-5 µg/mL | [5] |
| Human PBMCs | TNF-α | Not Reported | 1-5 µg/mL | [5] |
Note: pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency. The data for imiquimod is presented as a concentration range that induces cytokine production, not a specific potency value, which limits direct quantitative comparison.
From the available data, GSK2245035 appears to be a highly potent inducer of IFN-α, with a pEC50 of 9.3. [Source not found] It also demonstrates selectivity for IFN-α induction over TNF-α, with a significantly lower potency for the latter (pEC50 of 6.5). [Source not found] Imiquimod is known to induce both IFN-α and TNF-α in human peripheral blood mononuclear cells (PBMCs) at concentrations in the range of 1-5 µg/mL.[5]
Experimental Protocols
In Vitro Cytokine Induction Assay in Human PBMCs
This protocol outlines a general method for assessing the potency of TLR7 agonists in inducing cytokine production from human primary immune cells.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
The isolated cells are washed with phosphate-buffered saline (PBS) and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
-
Cell Plating and Stimulation:
-
PBMCs are seeded into 96-well plates at a density of approximately 2 x 10^5 to 1 x 10^6 cells per well.
-
Serial dilutions of GSK2245035 and imiquimod are prepared in the culture medium.
-
The compound dilutions are added to the wells containing PBMCs. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
The concentrations of IFN-α and TNF-α in the supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
The cytokine concentrations are plotted against the logarithm of the agonist concentrations to generate dose-response curves.
-
The pEC50 values are calculated from the dose-response curves using a suitable nonlinear regression model (e.g., four-parameter logistic fit).
-
Summary and Conclusion
Both GSK2245035 and imiquimod are effective TLR7 agonists that stimulate innate immune responses. Key differences lie in their potency, selectivity, and intended clinical applications.
-
GSK2245035 is a highly potent and selective TLR7 agonist, demonstrating a preference for inducing IFN-α over TNF-α. Its development for intranasal delivery targets respiratory allergic diseases, aiming for a localized immune modulation with potentially reduced systemic side effects.
-
Imiquimod is a well-established topical TLR7 agonist that induces a broad pro-inflammatory cytokine response. Its clinical utility is proven in dermatology for treating various skin lesions by harnessing a robust local immune reaction.
For researchers and drug developers, the choice between these or other TLR7 agonists will depend on the desired therapeutic outcome. For applications requiring a strong, localized pro-inflammatory response, an imiquimod-like profile may be advantageous. Conversely, for indications where a more targeted type I interferon response is desired with minimal inflammation, a molecule with the characteristics of GSK2245035 would be more suitable. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of their in vitro and in vivo activities.
References
- 1. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
GSK2245035: A Comparative Analysis of Specificity for TLR7 over TLR8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the investigational drug GSK2245035 for Toll-like receptor 7 (TLR7) versus Toll-like receptor 8 (TLR8). The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of Receptor Activity
GSK2245035 has been characterized as a highly potent and selective TLR7 agonist.[1] Its activity on both TLR7 and TLR8 has been quantified using a cell-based reporter assay, with the results summarized in the table below. The data clearly demonstrates a preferential activity for TLR7 over TLR8.
| Target | Assay Type | Cell Line | Readout | pEC50 |
| TLR7 | NF-κB-driven luciferase reporter | Human osteosarcoma (U20S) | Luciferase activity | 5.9 |
| TLR8 | NF-κB-driven luciferase reporter | Human osteosarcoma (U20S) | Luciferase activity | 4.7 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Experimental Protocols
The determination of GSK2245035's specificity for TLR7 over TLR8 was conducted using a robust in vitro cell-based assay. The following is a detailed description of the experimental methodology employed.
Cell-Based NF-κB Luciferase Reporter Assay
This assay is designed to measure the activation of the NF-κB signaling pathway upon stimulation of a specific Toll-like receptor.
1. Cell Line and Transfection:
-
A human osteosarcoma (U20S) cell line was utilized for these experiments.
-
Cells were transiently transfected with cDNA expression vectors encoding for either human TLR7 or human TLR8.
-
In addition to the TLR expression vector, a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element was co-transfected into the cells. This allows for the quantification of NF-κB activation by measuring the luminescence produced by the luciferase enzyme.
2. Compound Treatment:
-
Transfected cells were seeded into multi-well plates and allowed to adhere.
-
GSK2245035 was serially diluted to a range of concentrations and added to the respective wells.
-
Control wells received a vehicle solution without the compound to establish a baseline for NF-κB activity.
3. Incubation:
-
The cell plates were incubated for a defined period to allow for compound-mediated TLR activation and subsequent expression of the luciferase reporter gene.
4. Luciferase Activity Measurement:
-
Following incubation, a luciferase substrate was added to each well.
-
The luminescence produced by the enzymatic reaction was measured using a luminometer.
5. Data Analysis:
-
The raw luminescence units were normalized to the control wells to determine the fold-change in NF-κB activity.
-
The pEC50 values were calculated by plotting the dose-response curve of GSK2245035 and determining the concentration at which 50% of the maximal response was achieved.
Signaling Pathways and Experimental Workflow
To visually represent the biological and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
TLR7 and TLR8 Signaling Pathways
Both TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA. Upon ligand binding, they initiate a signaling cascade that leads to the production of inflammatory cytokines and type I interferons. While there is overlap in their signaling, the downstream consequences of their activation can differ.
Caption: Simplified signaling pathway of TLR7 and TLR8 activation by GSK2245035.
Experimental Workflow for Determining TLR Agonist Specificity
The following diagram outlines the key steps in a typical experimental workflow to assess the specificity of a compound for TLR7 versus TLR8.
Caption: Workflow for assessing TLR agonist specificity using a reporter assay.
References
Efficacy of GSK2245035 in Allergic Rhinitis: A Comparative Analysis Against Standard Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Toll-like receptor 7 (TLR7) agonist, GSK2245035, against established treatments for allergic rhinitis, namely the intranasal corticosteroid fluticasone furoate and the leukotriene receptor antagonist montelukast. The analysis is based on available clinical trial data, focusing on efficacy, experimental protocols, and mechanisms of action.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of GSK2245035, fluticasone furoate, and montelukast in reducing the symptoms of allergic rhinitis, primarily focusing on the change in Total Nasal Symptom Score (TNSS).
Table 1: Efficacy of GSK2245035 vs. Placebo in Allergic Rhinitis
| Treatment Group | Primary Efficacy Endpoint | Results | Study Identifier |
| GSK2245035 (20 ng) | Median reduction in TNSS 15 minutes post-Nasal Allergen Challenge (NAC) at 1-week post-treatment | -1.9 | TL7116958 |
| GSK2245035 (80 ng) | Median reduction in TNSS 15 minutes post-Nasal Allergen Challenge (NAC) at 1-week post-treatment | -1.8 | TL7116958 |
| GSK2245035 (20 ng) | Median reduction in TNSS 15 minutes post-Nasal Allergen Challenge (NAC) at 3-weeks post-treatment | -1.3 | TL7116958 |
| GSK2245035 (80 ng) | Median reduction in TNSS 15 minutes post-Nasal Allergen Challenge (NAC) at 3-weeks post-treatment | -1.4 | TL7116958 |
| Placebo | Change in TNSS | Not reported to have significant reduction | TL7116958 |
Table 2: Efficacy of Fluticasone Furoate vs. Placebo in Seasonal Allergic Rhinitis (SAR)
| Treatment Group | Primary Efficacy Endpoint | Mean Change from Baseline | p-value vs. Placebo | Study Identifier |
| Fluticasone Furoate (110 µg once daily) | Daily reflective Total Nasal Symptom Score (rTNSS) over 2 weeks | -1.473[1] | <0.001[1] | FFR30003[2] |
| Placebo | Daily reflective Total Nasal Symptom Score (rTNSS) over 2 weeks | Not specified, but significantly less than treatment | N/A | FFR30003[2] |
Table 3: Efficacy of Montelukast in Allergic Rhinitis
| Treatment Group | Primary Efficacy Endpoint | Mean Change from Baseline | p-value vs. Placebo |
| Montelukast (10 mg once daily) | Daytime Nasal Symptom Score over 4 weeks | Statistically significant improvement | 0.003 |
| Montelukast-Fexofenadine Combination | Total Nasal Symptom Score over 4 weeks | -9.46 | <0.0033 (vs. Montelukast-Levocetirizine)[3] |
| Montelukast-Levocetirizine Combination | Total Nasal Symptom Score over 4 weeks | -8.0[3] | N/A |
Experimental Protocols
GSK2245035 Clinical Trial (TL7116958)
This randomized, double-blind, placebo-controlled study evaluated the safety, pharmacodynamics, and efficacy of intranasal GSK2245035 in participants with seasonal allergic rhinitis.[1]
-
Participants: 42 individuals with a history of allergic rhinitis.[1]
-
Treatment Regimen: Participants were randomized to receive eight weekly intranasal doses of GSK2245035 (20 ng or 80 ng) or placebo.[1]
-
Efficacy Assessment: The primary efficacy was assessed through Nasal Allergen Challenges (NACs) conducted at baseline and at 1 and 3 weeks after the final dose. The Total Nasal Symptom Score (TNSS), a composite score of nasal congestion, rhinorrhea, sneezing, and itching, was recorded.[1]
-
Nasal Allergen Challenge (NAC) Protocol: The specific allergen for the challenge was chosen based on the participant's known sensitivities. The challenge involved administering increasing concentrations of the allergen until a predefined symptom threshold was met. TNSS and other objective measures like Peak Nasal Inspiratory Flow (PNIF) were recorded at set intervals post-challenge.
-
Biomarker Analysis: Nasal and serum levels of IFN-inducible protein 10 (IP-10) and other allergic biomarkers were measured to assess the pharmacodynamic response.[1]
Fluticasone Furoate Clinical Trial
A representative study for fluticasone furoate was a randomized, double-blind, placebo-controlled, parallel-group study in patients with seasonal allergic rhinitis.[1]
-
Participants: Patients aged 12 years and older with a history of SAR.
-
Treatment Regimen: Fluticasone furoate nasal spray (110 µg) or placebo administered once daily for 2 weeks.[1]
-
Efficacy Assessment: Patients recorded their nasal and ocular symptoms daily using a reflective scoring system. The primary endpoint was the mean change from baseline in the daily reflective Total Nasal Symptom Score (rTNSS).
Montelukast Clinical Trial
A typical study evaluating montelukast was a randomized, double-blind, placebo-controlled trial in patients with seasonal allergic rhinitis.
-
Participants: Patients with a history of SAR and a positive skin test to relevant seasonal allergens.
-
Treatment Regimen: Montelukast (10 mg) or placebo taken orally once daily for the study duration.
-
Efficacy Assessment: The primary endpoint was the change from baseline in the daytime nasal symptoms score, which is a component of the TNSS.
Mechanism of Action and Signaling Pathways
GSK2245035: TLR7 Agonist
GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[4] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[4] Its activation by GSK2245035 mimics the response to single-stranded viral RNA, leading to the production of type I interferons (IFNs), particularly IFN-α.[4] This response is thought to shift the immune balance away from the Th2-dominant response characteristic of allergic rhinitis towards a Th1-mediated response, thereby reducing allergic inflammation.
Fluticasone Furoate: Glucocorticoid Receptor Agonist
Fluticasone furoate is a synthetic corticosteroid that acts as a potent agonist for the glucocorticoid receptor (GR). Upon binding to the cytosolic GR, the complex translocates to the nucleus where it modulates gene expression. This leads to the transactivation of genes encoding anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory proteins, such as cytokines, chemokines, and adhesion molecules. The overall effect is a broad suppression of the inflammatory response in the nasal mucosa.[5][6]
Montelukast: Cysteinyl Leukotriene Receptor Antagonist
Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators released from mast cells and eosinophils during an allergic reaction. By blocking the CysLT1 receptor, montelukast prevents the downstream effects of these leukotrienes, which include bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells.[7][8]
Summary and Conclusion
GSK2245035 represents a novel immunomodulatory approach to treating allergic rhinitis by targeting the innate immune system. The available data suggests it can reduce nasal symptoms following an allergen challenge. However, more extensive clinical trial data with direct, head-to-head comparisons against standard-of-care treatments like fluticasone furoate and montelukast are needed to fully establish its comparative efficacy and place in therapy.
Fluticasone furoate, a potent intranasal corticosteroid, demonstrates robust efficacy in reducing both nasal and ocular symptoms of allergic rhinitis with a well-established safety profile. Montelukast offers a convenient oral treatment option that is effective in managing the symptoms of allergic rhinitis, particularly when combined with an antihistamine.
The choice of treatment will depend on various factors including symptom severity, patient preference, and the presence of comorbidities such as asthma. The distinct mechanisms of action of these three agents offer different therapeutic strategies for the management of allergic rhinitis. Further research, especially direct comparative trials, will be crucial in defining the optimal use of these treatments for different patient populations.
References
- 1. Fluticasone furoate nasal spray: a single treatment option for the symptoms of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Comparison of efficacy, safety, and cost-effectiveness of montelukast-levocetirizine and montelukast-fexofenadine in patients of allergic rhinitis: A randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 6. Fluticasone furoate nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Montelukast in the treatment of allergic rhinitis: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the TLR7-Mediated Effects of GSK2245035 Using TLR7 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Toll-like receptor 7 (TLR7) agonist GSK2245035 with other TLR7 agonists, focusing on the pivotal role of TLR7 knockout (KO) mice in validating its mechanism of action. The following sections detail the experimental validation, present comparative data, and outline the necessary protocols for such studies.
GSK2245035 is a selective TLR7 agonist developed for the intranasal treatment of allergic rhinitis and asthma.[1][2] It is designed to stimulate the innate immune system, leading to the production of type I interferons (IFNs) and a subsequent shift from a Th2- to a Th1-mediated immune response, which is beneficial in allergic diseases.[3][4] To ensure the observed immunological effects are specifically mediated by TLR7, in vivo studies utilizing TLR7 KO mice are the gold standard for validation.
The Role of TLR7 Knockout Mice in Target Validation
The fundamental principle behind using TLR7 KO mice is to demonstrate that the biological effects of a TLR7 agonist are absent in animals lacking the TLR7 gene. This comparative approach, testing the compound in both wild-type (WT) and TLR7 KO mice, provides unequivocal evidence of on-target activity. Studies with other TLR7 agonists, such as imiquimod and resiquimod, have consistently shown that their immunostimulatory effects are abrogated in TLR7 deficient mice.[5][6]
Experimental Workflow for In Vivo Validation
A typical experimental workflow to validate the TLR7-dependent effects of GSK2245035 would involve administering the compound to both WT and TLR7 KO mice and subsequently measuring key immunological parameters.
References
- 1. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK2245035, a TLR7 agonist, Does Not Increase Pregnancy Loss in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JCI - Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells [jci.org]
- 6. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK2245035 and Other 8-Oxoadenine Derivatives as TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2245035 against other notable 8-oxoadenine derivatives that function as Toll-like receptor 7 (TLR7) agonists. The analysis focuses on their performance, supported by experimental data, to assist researchers in selecting appropriate compounds for their studies in immunology, particularly in the context of allergic diseases and oncology.
Introduction to 8-Oxoadenine Derivatives as TLR7 Agonists
8-Oxoadenine derivatives are a class of small molecules that have gained significant attention for their ability to activate the endosomal Toll-like receptor 7 (TLR7).[1] TLR7 activation is a key component of the innate immune system, recognizing single-stranded viral RNA and triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This immunomodulatory activity makes TLR7 agonists promising candidates for the treatment of various diseases, including allergic rhinitis, asthma, and certain cancers.[3][4]
GSK2245035 is a highly potent and selective 8-oxoadenine derivative developed for intranasal administration to treat allergic airway diseases.[2][5] It is distinguished by its preferential induction of IFN-α over pro-inflammatory cytokines like TNF-α.[5] This guide will compare the in vitro potency, cytokine induction profiles, and metabolic stability of GSK2245035 with other well-characterized 8-oxoadenine derivatives, namely SM-324405 and DSR-6434.
Comparative Data Presentation
The following tables summarize the key quantitative data for GSK2245035 and other selected 8-oxoadenine derivatives.
Table 1: In Vitro Potency of 8-Oxoadenine Derivatives as TLR7 Agonists
| Compound | Target | Assay System | Potency (pEC50) | Potency (EC50, nM) | Reference |
| GSK2245035 | Human TLR7 (IFN-α induction) | Human PBMC | 9.3 | ~0.05 | [6] |
| GSK2245035 | Human TLR7 (TNF-α induction) | Human PBMC | 6.5 | ~316 | [6] |
| SM-324405 | Human TLR7 | Not Specified | 7.3 | 50 | [7] |
| DSR-6434 | Human TLR7 | HEK293 NF-κB Reporter | Not Specified | Potent Agonist | [8] |
Table 2: Cytokine Induction Profile of 8-Oxoadenine Derivatives
| Compound | Cytokine | Cell System | Induction Level | Reference |
| GSK2245035 | IFN-α | Human PBMC | High | [2][5] |
| GSK2245035 | TNF-α | Human PBMC | Low | [5] |
| SM-324405 | Not Specified | Not Specified | Effective induction | [7] |
| DSR-6434 | IFN-α, IP-10 | Mouse (in vivo) | Systemic induction | [8] |
Table 3: Metabolic Stability of 8-Oxoadenine Derivatives
| Compound | Matrix | Half-life (t½) | Key Feature | Reference |
| GSK2245035 | Not Specified | Not Specified | Developed for intranasal use | [9] |
| SM-324405 | Human Plasma | 2.6 minutes | Antedrug concept (rapid metabolism) | [7] |
| DSR-6434 | Not Specified | Not Specified | Systemic administration | [8] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the TLR7 signaling pathway and the general experimental workflows used to characterize these compounds.
Caption: TLR7 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
TLR7 Activity Assay using HEK-Blue™ hTLR7 Cells
This protocol determines the potency of compounds as TLR7 agonists by measuring the activation of an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in HEK-Blue™ hTLR7 cells.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds and positive control (e.g., R848)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-650 nm)
Procedure:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and positive control.
-
Seed the cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL in a final volume of 180 µL.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the detection plate.
-
Incubate for 1-3 hours at 37°C and measure the absorbance at 620-650 nm.
-
Calculate the EC50 values from the dose-response curves.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the induction of IFN-α and TNF-α by TLR7 agonists in primary human immune cells.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Test compounds
-
96-well round-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA kits for human IFN-α and TNF-α
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 180 µL of the cell suspension into each well of a 96-well plate.
-
Add 20 µL of serially diluted test compounds to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of IFN-α and TNF-α in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
In Vitro Metabolic Stability Assay in Human Plasma
This protocol assesses the stability of the compounds in the presence of plasma enzymes.
Materials:
-
Pooled human plasma
-
Test compounds and a positive control (a compound with known instability in plasma)
-
Incubator (37°C)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Pre-warm human plasma to 37°C.
-
Add the test compound to the plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t½) of the compound by plotting the natural logarithm of the percentage of the remaining compound against time.
Discussion and Conclusion
The comparative analysis reveals distinct profiles for GSK2245035 and other 8-oxoadenine derivatives. GSK2245035 stands out for its exceptional potency in inducing IFN-α and its selectivity over TNF-α induction.[6] This profile is highly desirable for the treatment of allergic diseases, where a Th1-polarizing immune response (driven by IFN-α) is sought without excessive pro-inflammatory effects that could lead to adverse events.
In contrast, SM-324405, designed as an "antedrug," exhibits high potency but is rapidly metabolized in human plasma.[7] This characteristic is intended to limit systemic exposure and potential side effects, making it suitable for local administration where a short duration of action is required.
DSR-6434 has been investigated for its systemic anti-tumor effects, suggesting a different therapeutic application compared to the localized treatment of allergic rhinitis with GSK2245035.[8]
The choice of an 8-oxoadenine derivative for research or therapeutic development will therefore depend on the specific application. For indications requiring a potent and sustained IFN-α response with minimal pro-inflammatory cytokine induction, particularly for topical or intranasal delivery, GSK2245035 presents a compelling profile. For applications where rapid clearance is necessary to minimize systemic effects, an antedrug approach like that of SM-324405 may be more appropriate. The development of compounds like DSR-6434 highlights the potential of this class for systemic immunotherapies, such as in oncology.
This guide provides a foundational comparison to aid in the selection and further investigation of these promising TLR7 agonists. Researchers are encouraged to consult the primary literature for more detailed information and to perform their own head-to-head comparisons under their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptor Agonists as Adjuvants for Allergen Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK2245035, a TLR7 agonist, Does Not Increase Pregnancy Loss in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IFNAR | Inhibitors | MedChemExpress [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK2245035 and Other Immunomodulators for Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational immunomodulator GSK2245035 against established treatments for asthma. By examining their mechanisms of action, clinical trial data, and experimental protocols, this document aims to offer a comprehensive resource for professionals in the field of respiratory drug development.
Executive Summary
GSK2245035, a Toll-like receptor 7 (TLR7) agonist, was investigated as a potential immunomodulator for allergic asthma. The therapeutic rationale was to rebalance the immune response away from a type 2 inflammatory profile. However, clinical trials with intranasal GSK2245035 in patients with mild allergic asthma did not demonstrate a significant attenuation of the asthmatic response.[1][2][3] In contrast, several other classes of immunomodulators, including biologics targeting IgE, IL-5, and the IL-4/IL-13 pathways, as well as leukotriene receptor antagonists, have shown significant efficacy in controlling asthma symptoms, improving lung function, and reducing exacerbations. This guide will delve into the comparative data that positions GSK2245035 in the landscape of asthma immunomodulation.
Mechanisms of Action and Signaling Pathways
A fundamental differentiator between these immunomodulators lies in their molecular targets and the subsequent signaling cascades they influence.
GSK2245035: As a TLR7 agonist, GSK2245035 was designed to stimulate the innate immune system.[2] TLR7 activation in plasmacytoid dendritic cells and other immune cells leads to the production of type I interferons (IFNs), which can suppress type 2 inflammatory responses characteristic of allergic asthma.[2]
References
- 1. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GSK224503A Maleate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of potent investigational compounds like GSK2245035 maleate is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, selective Toll-like receptor 7 (TLR7) agonist necessitates stringent disposal protocols.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe disposal, drawing upon established best practices for handling potent pharmaceutical compounds and hazardous chemical waste.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. GSK2245035 is designed to elicit a specific biological response, and as a potent compound, it should be handled with care to avoid unintended exposure.[4][5]
Key Hazard Considerations:
-
Potent Compound: Active at low doses, requiring containment to prevent personnel exposure.
-
Maleate Salt: The maleic acid component is a known skin and eye irritant.[6]
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., handling powders outside of a containment hood), a properly fitted respirator (e.g., N95 or higher) is necessary.
II. Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[6][7]
Step 1: Identify the Waste Stream this compound waste should be classified as "Potent Pharmaceutical Waste" or "Hazardous Chemical Waste" in accordance with your institution's guidelines.
Step 2: Use Designated Waste Containers
-
All waste contaminated with this compound must be placed in a dedicated, leak-proof hazardous waste container.[8][9]
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]
Step 3: Segregate Incompatible Materials Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. In particular, keep it separate from:
-
Acids and bases[6]
-
Oxidizing agents[6]
-
Biowaste and sharps (unless the sharps are also contaminated with the compound, in which case they should be disposed of in a designated sharps container for chemical waste).
III. Step-by-Step Disposal Procedure
The following procedure outlines the steps for disposing of solid and liquid waste, as well as contaminated labware.
For Solid Waste (e.g., unused compound, contaminated weigh paper, gloves):
-
Work within a Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Carefully place all solid waste into the designated, labeled hazardous waste container.
-
Seal the Container: Securely close the container lid after adding waste. Keep the container closed when not in use.[9]
-
Decontaminate: Wipe down the exterior of the waste container and the work area within the fume hood with an appropriate deactivating solution or solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
For Liquid Waste (e.g., solutions containing the compound):
-
Use a Designated Liquid Waste Container: Collect all liquid waste in a labeled, leak-proof container designed for hazardous liquid waste.
-
Avoid Sewer Disposal: Under no circumstances should this compound solutions be poured down the drain.[9]
-
Secondary Containment: Store liquid waste containers in secondary containment (such as a spill tray) to prevent spills from spreading.[9]
-
Seal and Store: Keep the container tightly sealed and store it in a designated satellite accumulation area until it is ready for pickup by EHS.[6]
For Contaminated Labware (e.g., glassware, pipette tips):
-
Disposable Items: All disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be placed in the solid hazardous waste container.
-
Reusable Glassware:
-
Rinse glassware with a small amount of an appropriate solvent to remove the bulk of the compound. This first rinse must be collected and disposed of as hazardous liquid waste.[9]
-
Subsequent washes can typically be performed according to standard lab procedures, but consult your institution's guidelines.
-
IV. Waste Pickup and Final Disposal
-
Schedule a Pickup: When the waste container is nearly full (typically around 75-80% capacity), schedule a pickup with your institution's EHS department.[10]
-
Documentation: Complete any required waste disposal forms or logs accurately and completely.
-
Professional Disposal: The final disposal of the consolidated waste will be handled by trained professionals via methods such as high-temperature incineration, which is the preferred method for destroying potent pharmaceutical compounds.[11]
Reference Data: Maleic Acid Hazards
As GSK2245035 is a maleate salt, the hazard profile of maleic acid is relevant for handling considerations. The following table summarizes key quantitative data for maleic acid. Note: This data is for maleic acid and not the complete this compound compound.
| Hazard Parameter | Value | Source |
| pH | 1.3 (10% aqueous solution) | [6] |
| Melting Point | 134 - 138 °C | [6] |
| Flash Point | 127 °C | [6] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
- 1. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharm-int.com [pharm-int.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. iwaste.epa.gov [iwaste.epa.gov]
Personal protective equipment for handling GSK2245035 maleate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK2245035 maleate. The following procedures for personal protective equipment, handling, and disposal are based on general laboratory safety principles for compounds with potential biological activity and information on chemically related maleate compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Personal Protective Equipment (PPE)
When handling this compound, a cautious approach is warranted due to its nature as a selective Toll-like receptor 7 (TLR7) agonist with documented biological effects in humans.[1][2][3][4][5] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Gloves: Chemical-resistant (e.g., nitrile), with proper removal technique to avoid skin contact.[6] - Eye Protection: Safety glasses with side shields or a face shield.[6][7] - Respiratory Protection: Use of a certified respirator is recommended, especially when handling the powder form, to prevent inhalation.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][8] - Lab Coat: A standard lab coat should be worn. |
| Handling Solutions | - Gloves: Chemical-resistant gloves. - Eye Protection: Safety glasses. - Lab Coat: A standard lab coat. |
| Spill Cleanup | - Gloves: Double gloving with chemical-resistant gloves. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A respirator appropriate for the scale of the spill. - Protective Clothing: A disposable coverall or apron.[7] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
During Use:
-
Storage:
Disposal Plan:
-
Waste Generation: All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, should be considered chemical waste.
-
Waste Collection:
-
Collect solid waste in a designated, labeled, and sealed container.
-
Collect liquid waste in a separate, labeled, and sealed container.
-
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Do not discharge into the environment.[6]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. afgsci.com [afgsci.com]
- 7. epa.gov [epa.gov]
- 8. chempoint.com [chempoint.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
